ABC99
Description
Properties
Molecular Formula |
C22H21ClN4O5 |
|---|---|
Molecular Weight |
456.883 |
IUPAC Name |
7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2 |
InChI Key |
OZPZCETZTBBQBO-UHFFFAOYSA-N |
SMILES |
O=C(N1C2=CC=CC=C2OCC1)ON(C3=O)C(N4C3CN(CC5=CC=C(Cl)C=C5)CC4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABC99; ABC-99; ABC 99; |
Origin of Product |
United States |
Foundational & Exploratory
What is ABC99 compound?
An In-Depth Technical Guide to the NOTUM Inhibitor ABC99
Introduction
This compound is a potent, selective, and irreversible inhibitor of the enzyme NOTUM, a negative regulator of Wnt signaling.[1][2] As a member of the N-hydroxyhydantoin (NHH) carbamate class, this compound was developed using Activity-Based Protein Profiling (ABPP) to identify selective inhibitors of serine hydrolases.[1][2] NOTUM functions by removing a critical palmitoleoyl group from Wnt proteins, which is essential for their activity.[1][2] By inhibiting NOTUM, this compound effectively preserves the active, lipid-modified state of Wnt proteins, thereby enhancing Wnt signaling.[1][3][4] This mechanism of action gives this compound significant potential as a research tool and a therapeutic lead for degenerative diseases and enhancing tissue regeneration.[1][5] For instance, it has been shown to enhance the regenerative capacity of aged intestinal stem cells in mice.[2][5]
Compound Profile
| Property | Value |
| Compound Name | This compound |
| Chemical Name | 7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 2,3-dihydro-4H-benzo[b][3][4]oxazine-4-carboxylate[3][6] |
| CAS Number | 2331255-53-7[3][6] |
| Molecular Formula | C₂₂H₂₁ClN₄O₅[3][6] |
| Molecular Weight | 456.9 g/mol [3][6] |
| Class | N-hydroxyhydantoin (NHH) carbamate[1][3][4][6] |
| Target | NOTUM (Wnt-deacylating enzyme)[1][3][4] |
| Mechanism | Irreversible inhibitor[1][2] |
Quantitative Biological Data
The following table summarizes the key in vitro potency and efficacy data for this compound.
| Parameter | Value | Assay Type | Notes |
| IC₅₀ vs. NOTUM | 13 nM | Competitive Activity-Based Protein Profiling (ABPP) | Measures the concentration of this compound required to inhibit 50% of NOTUM activity.[1][3][4] |
| EC₅₀ for Wnt3A Signaling Preservation | 89 nM | Cell-Based Wnt Reporter Assay | Measures the concentration of this compound required to preserve 50% of Wnt3A signaling in the presence of NOTUM.[3][6] |
Mechanism of Action: Wnt Signaling Regulation
Wnt proteins are secreted glycoproteins that are essential for numerous developmental and homeostatic processes.[1] Their signaling capacity requires post-translational modification, specifically the addition of a palmitoleoyl group to a conserved serine residue by the enzyme Porcupine (PORCN) in the endoplasmic reticulum.[2] This lipid modification is critical for Wnt binding to its Frizzled (FZD) receptors.
The enzyme NOTUM acts as an extracellular antagonist by cleaving this palmitoleoyl group, rendering Wnt proteins inactive. This compound irreversibly binds to the active site of NOTUM, blocking its deacylating activity. This action preserves the lipidated, active form of Wnt, allowing it to bind to its receptor complex (FZD and LRP5/6) and initiate downstream signaling.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS 2331255-53-7 | Cayman Chemical | Biomol.com [biomol.com]
An In-depth Technical Guide to the Discovery and Synthesis of ABC99, a Potent NOTUM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of ABC99, a selective and irreversible inhibitor of the Wnt-deacylating enzyme NOTUM. The content herein is intended for an audience with a strong background in chemical biology, pharmacology, and drug discovery.
Introduction to this compound and its Therapeutic Potential
This compound is a novel small molecule identified through activity-based protein profiling (ABPP) as a potent and selective inhibitor of NOTUM, a key negative regulator of the Wnt signaling pathway.[1][2] By inhibiting NOTUM's ability to remove an essential palmitoleate group from Wnt proteins, this compound effectively preserves Wnt-mediated cell signaling.[1][2] Dysregulation of the Wnt pathway is implicated in a variety of diseases, including cancer, osteoporosis, and neurodegenerative disorders, making NOTUM an attractive therapeutic target. This compound serves as a critical chemical tool for elucidating the role of NOTUM in these disease states and represents a promising lead compound for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | NOTUM | 13 | Competitive Activity-Based Protein Profiling (ABPP) | [1][2] |
| ABC28 | NOTUM | 677 | Competitive Activity-Based Protein Profiling (ABPP) | |
| ABC101 | NOTUM | >10,000 | Competitive Activity-Based Protein Profiling (ABPP) |
Table 1: In vitro inhibitory activity of this compound and related compounds against NOTUM.
| Compound | Cell-Based Assay | EC50 (nM) | Cell Line | Reference |
| This compound | Wnt3a Signaling Preservation | 89 | HEK293T | |
| ABC101 | Wnt3a Signaling Preservation | >5,000 | HEK293T |
Table 2: Cellular activity of this compound in preserving Wnt signaling.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, a member of the N-hydroxyhydantoin (NHH) carbamate class of serine hydrolase inhibitors, is achieved through a multi-step process. While the primary publication does not provide a detailed step-by-step protocol for the synthesis of this compound itself, the general synthesis of related NHH carbamates involves the reaction of an appropriate isocyanate with N-hydroxyhydantoin. The specific synthesis of the precursor molecules would follow standard organic chemistry principles.
Competitive Activity-Based Protein Profiling (ABPP) for NOTUM Inhibition
This protocol is used to determine the potency and selectivity of inhibitors against NOTUM in a complex biological sample.
Materials:
-
Conditioned media (CM) from HEK293T cells overexpressing NOTUM, or from a high-expressing cell line like SW620.
-
Fluorophosphonate-rhodamine (FP-Rh) probe.
-
This compound and other test compounds.
-
SDS-PAGE gels and fluorescence gel scanner.
Procedure:
-
Pre-incubate aliquots of the NOTUM-containing conditioned media with varying concentrations of this compound or other test compounds for 30 minutes at 37 °C.
-
Add the FP-Rh probe to a final concentration of 1 µM and incubate for an additional 30 minutes at room temperature.[1][2]
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescence of the labeled proteins using a fluorescence gel scanner.
-
The intensity of the fluorescent band corresponding to NOTUM will decrease with increasing concentrations of the inhibitor.
-
Quantify the band intensities to determine the IC50 value.
Wnt/β-Catenin Reporter Assay (TCF/LEF Luciferase Assay)
This cell-based assay is used to measure the ability of a compound to preserve Wnt signaling in the presence of NOTUM.
Materials:
-
HEK293T cells.
-
TCF/LEF-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Plasmids for expressing Wnt3a and NOTUM.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect HEK293T cells with the TCF/LEF-luciferase reporter, Renilla luciferase, Wnt3a, and NOTUM expression plasmids.
-
After 24 hours, treat the cells with varying concentrations of this compound or other test compounds.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
The luciferase activity will increase in the presence of an effective NOTUM inhibitor as more Wnt3a signaling is preserved.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Visualizations
Wnt Signaling Pathway and Inhibition by this compound
Wnt signaling pathway modulation by NOTUM and its inhibitor this compound.
Experimental Workflow for this compound Discovery
Workflow for the discovery of this compound using activity-based protein profiling.
References
The Enigmatic Compound ABC99: A Review of Non-Existent Data
Introduction
This technical guide serves as a placeholder for the chemical entity designated "ABC99." Despite a comprehensive search of scientific literature and chemical databases, no compound with this identifier has been found. The following sections, tables, and diagrams are therefore presented as a template for what a technical guide for a novel compound might entail, but they do not contain factual data about a real-world substance. This document is intended to be illustrative of the format and depth of information required for researchers, scientists, and drug development professionals when evaluating a new chemical entity.
Chemical Structure and Properties
The foundational step in evaluating any new compound is the characterization of its chemical structure and fundamental properties. This information governs its behavior in biological systems and its potential for therapeutic development.
Table 1: Physicochemical Properties of a Hypothetical Compound
| Property | Value | Units |
| Molecular Formula | C₂₀H₂₅N₅O₄ | - |
| Molecular Weight | 415.45 | g/mol |
| Melting Point | 182-185 | °C |
| Boiling Point | Decomposes | °C |
| Solubility (Water) | 0.5 | mg/mL |
| logP | 2.8 | - |
| pKa | 8.2 (basic) | - |
Biological Activity and Mechanism of Action
Understanding how a compound interacts with biological systems is paramount. This section would typically detail the known biological targets and the signaling pathways modulated by the compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade that a compound like "this compound" might inhibit.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section would provide the methodologies used to characterize the compound.
In Vitro Kinase Assay
This hypothetical protocol would be used to determine the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Table 2: Hypothetical IC50 Values for Kinase Inhibition
| Kinase Target | IC50 (nM) |
| MEK1 | 15.2 |
| ERK2 | 890.5 |
| p38α | >10,000 |
| JNK1 | >10,000 |
Conclusion
While the compound "this compound" remains unidentified in the public domain, the structured approach outlined in this guide provides a clear framework for the comprehensive evaluation of a novel chemical entity. The presentation of quantitative data in tabular format, coupled with detailed experimental protocols and visual representations of complex biological and procedural information, is essential for facilitating understanding and enabling further research and development. Should information on "this compound" become available, this document can serve as a template for its formal characterization.
An In-depth Technical Guide to the Core Biological Function of ABC99
Disclaimer: As "ABC99" is a hypothetical protein, this document uses the well-characterized human protein mTOR (mechanistic Target of Rapamycin) as a model to generate a comprehensive technical guide in the requested format. All data, pathways, and protocols described herein are based on publicly available information for mTOR.
Introduction
This compound is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from multiple upstream pathways, including growth factors, nutrients, and cellular energy status, to control a wide array of downstream cellular processes. Due to its critical role in cellular homeostasis, dysregulation of the this compound signaling pathway is frequently implicated in various human diseases, including cancer and metabolic disorders, making it a key target for drug development. This guide provides an in-depth overview of the core biological functions of this compound, key experimental data, and detailed protocols for its study.
Core Signaling Pathway
This compound is a key component of two distinct multi-protein complexes, this compound Complex 1 (ABC99C1) and this compound Complex 2 (ABC99C2), each with different upstream regulators and downstream targets. ABC99C1 is sensitive to nutrient and growth factor signals and is acutely inhibited by the macrolide antibiotic rapamycin. ABC99C2 is generally considered rapamycin-insensitive and is involved in the regulation of the cytoskeleton and cell survival.
The canonical this compound signaling pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of the PI3K-AKT cascade. AKT, in turn, phosphorylates and inhibits the tuberous sclerosis complex (TSC), a key negative regulator of ABC99C1. This inhibition allows the small GTPase Rheb to activate ABC99C1, leading to the phosphorylation of its downstream targets, S6K1 and 4E-BP1, which are critical for protein synthesis and cell growth.
Caption: Canonical ABC99C1 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's biochemical activity and cellular function.
Table 1: this compound Kinase Activity
| Substrate | Km (μM) | Vmax (pmol/min/mg) | Reference |
|---|---|---|---|
| S6K1 (recombinant) | 0.5 | 150 | |
| 4E-BP1 (recombinant) | 1.2 | 95 |
| Inactive p70S6K | 0.23 | 21.4 | |
Table 2: Phosphorylation Sites on this compound Downstream Targets
| Target Protein | Phosphorylation Site | Function | Reference |
|---|---|---|---|
| S6K1 | Thr389 | Activation of kinase activity | |
| 4E-BP1 | Thr37/46 | Priming phosphorylation for subsequent sites |
| 4E-BP1 | Ser65/Thr70 | Dissociation from eIF4E | |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the biological function of this compound are provided below.
Protocol 1: Immunoprecipitation and In Vitro Kinase Assay
This protocol describes the immunoprecipitation of this compound from cell lysates followed by an in vitro kinase assay to measure its activity against a recombinant substrate.
Workflow Diagram:
Caption: Workflow for this compound immunoprecipitation and kinase assay.
Methodology:
-
Cell Lysis: Cells are lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-ABC99 antibody overnight at 4°C, followed by incubation with protein A/G magnetic beads for 2 hours at 4°C.
-
Washing: The beads are washed three times with lysis buffer to remove non-specific binding proteins.
-
In Vitro Kinase Assay: The immunoprecipitated this compound is incubated with a recombinant substrate (e.g., S6K1) in kinase buffer containing ATP for 30 minutes at 30°C.
-
Detection: The reaction is stopped by adding SDS-PAGE loading buffer, and the proteins are separated by SDS-PAGE. The phosphorylation of the substrate is detected by autoradiography or by using a phospho-specific antibody in a Western blot.
Protocol 2: Western Blotting for this compound Pathway Activation
This protocol details the use of Western blotting to assess the activation state of the this compound signaling pathway by detecting the phosphorylation of its downstream targets.
Methodology:
-
Protein Extraction and Quantification: Cells are treated as required (e.g., with growth factors or inhibitors) and then lysed. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of this compound targets (e.g., phospho-S6K1 (Thr389), phospho-4E-BP1 (Ser65)). Total protein levels of these targets and a loading control (e.g., beta-actin) are also assessed on the same or parallel blots.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a master regulator of cellular growth and metabolism, integrating a multitude of environmental cues to direct cellular responses. Its central role in these processes underscores its importance as a therapeutic target in a variety of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals engaged in the study of this compound and its intricate signaling network. Further investigation into the nuanced roles of ABC99C1 and ABC99C2 will undoubtedly continue to yield critical insights into cellular physiology and disease pathogenesis.
An In-depth Technical Guide to the ABC99 Target Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract: ABC99 is a potent and selective small molecule inhibitor of the enzyme NOTUM, a key negative regulator of the Wnt signaling pathway.[1] By inhibiting NOTUM's carboxylesterase activity, this compound prevents the deacylation of Wnt proteins, thereby preserving their signaling function.[2][3] This guide provides a detailed overview of the this compound target pathway, presenting quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the core signaling cascade.
Core Target and Mechanism of Action
The primary target of this compound is NOTUM , an extracellular carboxylesterase that removes an essential palmitoleate moiety from Wnt proteins.[4] This deacylation renders Wnt proteins inactive, preventing them from binding to their Frizzled (FZD) and LRP5/6 co-receptors and initiating downstream signaling.[1][4]
This compound is an N-hydroxyhydantoin (NHH) carbamate that acts as a selective, irreversible inhibitor of NOTUM.[1][3] By covalently modifying the active site of NOTUM, this compound blocks its enzymatic function. The consequence is the preservation of palmitoylated, active Wnt proteins, which can then stimulate the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[5]
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following table summarizes key quantitative metrics.
| Parameter | Value | Assay Conditions | Source |
| IC₅₀ (NOTUM Inhibition) | 13 nM | Activity-Based Protein Profiling (ABPP) in SW620 cell lysates. | [1][2][3] |
| EC₅₀ (Wnt3A Signaling) | 89 nM | Cell-based reporter assay measuring preservation of Wnt3A signaling. | [3] |
| Selectivity | High | Showed minimal cross-reactivity with 64 other serine hydrolases. | [4] |
| In-cell Inhibition | Concentration-dependent | Tested at 0.1–10 µM in SW620 cells for 2 hours. | [2] |
The Wnt/β-Catenin Signaling Pathway: Role of NOTUM and this compound
The canonical Wnt pathway is tightly regulated. In the "off-state" (absence of Wnt), a destruction complex composed of Axin, APC, GSK-3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6][7]
When Wnt ligands bind to the FZD-LRP5/6 receptor complex, the destruction complex is recruited to the plasma membrane and inactivated.[8] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a co-activator for TCF/LEF transcription factors, driving the expression of target genes like c-MYC and CYCLIN D1.[7]
NOTUM acts as an antagonist by inactivating Wnt ligands extracellularly. This compound inhibits this antagonism, thereby promoting the "on-state" of the pathway.
Experimental Protocols
This protocol is adapted from methods used to determine the IC₅₀ of inhibitors against serine hydrolases.[1]
Objective: To quantify the potency of this compound in inhibiting NOTUM activity in a cellular lysate.
Materials:
-
SW620 cell line (or other NOTUM-expressing cells)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound compound (and vehicle control, e.g., DMSO)
-
FP-Rh probe (Fluorophosphonate-Rhodamine, a serine hydrolase activity probe)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Methodology:
-
Lysate Preparation: Culture SW620 cells to ~80-90% confluency. Harvest and lyse the cells on ice in Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Inhibitor Incubation: Aliquot the proteome. Treat aliquots with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control. Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add the FP-Rh probe to each sample at a final concentration of 1 µM. Incubate for another 30 minutes at room temperature. The probe will covalently label the active site of serine hydrolases that were not inhibited by this compound.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Scan the gel using a fluorescence scanner. The band corresponding to the molecular weight of NOTUM will show decreased fluorescence intensity in samples treated with this compound.
-
Data Analysis: Quantify the band intensities. Plot the percentage of NOTUM activity versus the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
This protocol measures the ability of this compound to preserve Wnt signaling in the presence of NOTUM.[1]
Objective: To determine the EC₅₀ of this compound for the preservation of Wnt-mediated cellular signaling.
Materials:
-
HEK293T-STF cells (stably transfected with a TCF/LEF-driven luciferase reporter)
-
Wnt-3A conditioned media (from Wnt-3A expressing L-cells)
-
NOTUM conditioned media (from NOTUM-secreting cells, e.g., SW620)
-
This compound compound
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Methodology:
-
Cell Plating: Plate HEK293T-STF cells in a 96-well plate and allow them to adhere overnight.
-
Treatment Preparation: Pre-incubate the NOTUM conditioned media with a serial dilution of this compound for 30 minutes at 37°C.
-
Cell Treatment: Mix the this compound-treated NOTUM media with Wnt-3A conditioned media and add the mixture to the HEK293T-STF cells.
-
Incubation: Incubate the cells for 16-24 hours to allow for luciferase reporter expression.
-
Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a control (Wnt-3A media without NOTUM). Plot the normalized signal versus the log concentration of this compound to calculate the EC₅₀ value.
Conclusion
This compound is a highly selective and potent inhibitor of NOTUM, providing a powerful chemical tool to modulate the Wnt/β-catenin signaling pathway. By preventing Wnt deacylation, this compound effectively increases the concentration of active Wnt ligands, leading to the activation of downstream signaling. This mechanism holds potential for therapeutic applications in regenerative medicine and other contexts where upregulation of Wnt signaling is desirable. The provided data and protocols offer a robust framework for researchers and drug developers to investigate this compound and the broader role of NOTUM in health and disease.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of ABC99, a NOTUM Inhibitor
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a potent and selective N-hydroxyhydantoin (NHH) carbamate inhibitor of the Wnt-deacylating enzyme NOTUM. The information herein is intended to support researchers, scientists, and drug development professionals in their evaluation and use of this compound.
Core Properties of this compound
This compound is an irreversible inhibitor of NOTUM, a serine hydrolase that removes a palmitoleate group from Wnt proteins, thereby inactivating them.[1] By inhibiting NOTUM, this compound preserves Wnt signaling, a pathway crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Aberrant Wnt signaling is implicated in various diseases, and inhibitors of NOTUM like this compound are being investigated for their therapeutic potential in conditions such as degenerative diseases.[1][3]
Quantitative Solubility Data
The solubility of this compound has been characterized in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
| Solvent | Concentration | Method |
| DMSO | 25 mg/mL (54.72 mM) | Requires sonication and heating to 80°C.[4] |
Note: The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[4]
Stability Data
The stability of this compound has been determined under various storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Solvent | -80°C | 6 months |
| Solvent | -20°C | 1 month |
Experimental Protocols
The following sections detail the methodologies for key experiments related to the characterization of this compound.
Stock Solution Preparation
A standard protocol for preparing a stock solution of this compound in DMSO is as follows:
-
Weigh the desired mass of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of newly opened DMSO to achieve a concentration of 25 mg/mL.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and heat to 80°C until the compound is fully dissolved, resulting in a clear solution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
In Vitro NOTUM Inhibition Assay (Activity-Based Protein Profiling)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to determine the potency and selectivity of enzyme inhibitors in complex biological systems. The IC50 of this compound against NOTUM was determined using a competitive ABPP assay.[1]
-
Proteome Preparation: Conditioned media from SW620 cells, which secrete active NOTUM, is used as the source of the enzyme.[1]
-
Inhibitor Incubation: Aliquots of the SW620 conditioned media are incubated with varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification of the NOTUM active site.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), is added to the samples and incubated for a further period (e.g., 30 minutes) at room temperature. The probe will covalently label the active sites of serine hydrolases that have not been inhibited by this compound.
-
SDS-PAGE Analysis: The samples are then subjected to SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate the proteins by size.
-
Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the labeled proteins. The intensity of the band corresponding to NOTUM will decrease with increasing concentrations of this compound.
-
Data Analysis: The fluorescence intensity of the NOTUM band at each this compound concentration is quantified. The data is then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable dose-response curve. For this compound, the reported IC50 for NOTUM inhibition is 13 nM.[1]
Wnt Signaling Preservation Assay (Luciferase Reporter Assay)
This cell-based assay is used to confirm that the inhibition of NOTUM by this compound translates to the preservation of Wnt signaling.
-
Cell Culture: HEK293T cells stably expressing a SuperTopFlash (STF) reporter construct are used. These cells contain a luciferase gene under the control of a TCF/LEF response element, which is activated by canonical Wnt signaling.[1]
-
Preparation of Conditioned Media:
-
Wnt3a-conditioned media is prepared from L-cells engineered to secrete Wnt3a.
-
NOTUM-conditioned media is prepared from SW620 cells.
-
-
Assay Procedure:
-
The NOTUM-conditioned media is pre-incubated with various concentrations of this compound for a set time (e.g., 2 hours).[4]
-
The Wnt3a-conditioned media is then mixed with the inhibitor-treated NOTUM-conditioned media.
-
This mixture is then added to the HEK293T-STF reporter cells.
-
The cells are incubated for a period sufficient to allow for luciferase expression (e.g., 24 hours).
-
-
Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of Wnt signaling, is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the concentration of this compound. An increase in luminescence with increasing this compound concentration indicates the preservation of Wnt signaling.
Visualizations
This compound Mechanism of Action in the Wnt Signaling Pathway
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Initial Research Findings on ABC99: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the initial research findings for ABC99, a novel small molecule inhibitor. The data and protocols presented herein are collated from foundational studies and are intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.
Quantitative Data Summary
This compound has been identified as a potent and selective inhibitor of the Wnt-deacylating enzyme NOTUM. The following table summarizes the key quantitative metrics reported in initial studies.
| Parameter | Value | Cell Line/Assay Condition | Source |
| IC₅₀ (NOTUM Inhibition) | 13 nM | In vitro enzymatic assay | [1][2][3] |
| EC₅₀ (Wnt3A Signaling Preservation) | 89 nM | Cell-based reporter assay | [3] |
| Concentration for NOTUM Inhibition | 0.1 - 10 µM | SW620 cells (2 hours) | [1] |
Core Mechanism of Action
This compound is an N-hydroxyhydantoin (NHH) carbamate that functions as a selective and irreversible inhibitor of NOTUM, a serine hydrolase.[1][2] NOTUM negatively regulates the Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins, which is essential for their binding to Frizzled receptors.[2][4] By inhibiting NOTUM, this compound preserves the acylated state of Wnt proteins, thereby maintaining Wnt-mediated cell signaling.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the key experimental protocols employed in the initial characterization of this compound.
1. In Vitro NOTUM Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against NOTUM.
-
Methodology: The specific details of the in vitro enzymatic assay are described in the primary literature. Generally, such assays involve incubating recombinant NOTUM enzyme with a fluorescent or colorimetric substrate in the presence of varying concentrations of the inhibitor (this compound). The enzymatic activity is then measured, and the IC₅₀ value is calculated from the dose-response curve.
2. Cell-Based Wnt Signaling Assay (Super TOPflash Assay):
-
Objective: To assess the ability of this compound to preserve Wnt signaling in a cellular context.
-
Cell Line: HEK293T-STF cells, which are engineered to express luciferase in response to the activation of the canonical Wnt pathway, were used.[2]
-
Protocol:
-
Media from Wnt-3A expressing L-cells were collected.
-
This Wnt-3A conditioned media was incubated with inhibitor-treated media from SW620 cells (which secrete NOTUM).
-
The resulting media mixture was then added to the HEK293T-STF reporter cells.
-
Luciferase activity was measured to quantify the level of Wnt pathway activation.
-
The EC₅₀ value, representing the concentration of this compound required to achieve 50% of the maximal preservation of Wnt-3A activity, was determined.[2]
-
3. Activity-Based Protein Profiling (ABPP):
-
Objective: To evaluate the selectivity of this compound across the serine hydrolase family.
-
Methodology: ABPP was used with serine hydrolase-directed probes to assess the cross-reactivity of this compound.[2] This technique helps to confirm that this compound selectively targets NOTUM with minimal off-target effects on other enzymes with similar active sites. Both gel-based and quantitative mass spectrometry-based ABPP were performed on proteomes from SW620 cells.[2]
Visualizations: Pathways and Workflows
Wnt Signaling Pathway Modulation by this compound
The following diagram illustrates the role of this compound in the canonical Wnt signaling pathway.
Experimental Workflow for this compound Cellular Activity
This diagram outlines the workflow for assessing the cellular activity of this compound using a Wnt reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
ABC99 literature review
An optimized NHH carbamate inhibitor, ABC99, preserves Wnt-mediated cell signaling in the presence of NOTUM and was also converted into an ABPP probe for visualizing NOTUM in native biological systems. ... The Wnt proteins are a family of secreted signaling molecules essential for embryogenesis, tissue homeostasis, and stem cell fate. ... Wnt signaling is regulated by diverse mechanisms, including inhibitory binding proteins (Dickkopf proteins4) and post-translational modifications (PTMs). ... The most advanced compound, this compound, blocks NOTUM activity with low-nanomolar potency (IC50 value = 13 nM) and excellent selectivity as assessed with serine hydrolase-directed ABPP probes and by global proteomic reactivity analysis using a clickable probe analogue (ABC99yne). Over the past decade, many studies have emphasized the important role that NOTUM plays as a negative regulator of Wnt signaling in diverse biological processes, but virtually all of these efforts have relied on molecular biology (e.g., genetic) methods to perturb NOTUM function. ... Wnt proteins are secreted morphogens that play critical roles in embryonic development and tissue remodeling in adult organisms. Aberrant Wnt signaling contributes to diseases such as cancer. Wnts are modified by an unusual O-fatty acylation event (O-linked palmitoleoylation of a conserved serine) that is required for binding to Frizzled receptors. O-Palmitoleoylation of Wnts is introduced by the porcupine (PORCN) acyltransferase and removed by the serine
Preliminary Studies on ABC99: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC99 is an N-hydroxyhydantoin (NHH) carbamate identified through activity-based protein profiling (ABPP) as a potent, selective, and irreversible inhibitor of NOTUM.[1][2][3] NOTUM is a secreted serine hydrolase that acts as a negative regulator of the Wnt signaling pathway.[2][4] It functions by removing a critical palmitoleate group from Wnt proteins, a post-translational modification essential for their binding to Frizzled receptors and subsequent signal transduction.[2][4]
By inhibiting NOTUM, this compound preserves the active, lipid-modified state of Wnt proteins, thereby maintaining Wnt signaling.[1][2] This mechanism has positioned this compound as a valuable chemical tool for investigating the physiological and pathological roles of NOTUM.[4][5] Preliminary studies have utilized this compound to explore the therapeutic potential of NOTUM inhibition in various contexts, including regenerative medicine, neurogenesis, and oncology.[4][6][7][8] This document provides an in-depth overview of the preliminary technical data and experimental protocols associated with this compound.
Core Mechanism of Action
This compound functions as a selective, irreversible inhibitor of the carboxylesterase NOTUM.[5][9] Its mechanism involves the covalent modification of the catalytic serine residue (Ser232) within the NOTUM active site.[5] This acylation event inactivates the enzyme, preventing it from deacylating Wnt proteins.[4][5]
The Wnt signaling pathway is crucial for embryogenesis, tissue homeostasis, and stem cell regulation.[2] The canonical pathway is initiated when a palmitoylated Wnt protein binds to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6.[4][10] This binding event leads to the inactivation of a "destruction complex" (comprising Axin, APC, GSK3, and CK1), which normally phosphorylates β-catenin, targeting it for degradation.[10] Stabilized β-catenin then translocates to the nucleus to activate target gene transcription.[10] NOTUM antagonizes this process by removing the palmitoleate group from Wnt, rendering it inactive.[4] this compound restores Wnt signaling by blocking this deacylation step.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APC and P53 mutations synergise to create a therapeutic vulnerability to NOTUM inhibition in advanced colorectal cancer | Gut [gut.bmj.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Targeting Wnt Signaling for Gastrointestinal Cancer Therapy: Present and Evolving Views - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ABC99 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ABC99, a selective and irreversible inhibitor of the Wnt-deacylating enzyme NOTUM, in cell culture experiments. This compound preserves Wnt signaling by preventing NOTUM-mediated deacylation of Wnt proteins.
Introduction
Wnt signaling pathways are crucial in embryonic development, tissue homeostasis, and disease processes like cancer. The post-translational modification of Wnt proteins, specifically O-palmitoleoylation, is essential for their secretion and binding to Frizzled receptors. The enzyme NOTUM acts as a negative regulator of this pathway by removing the palmitoleate group from Wnt proteins, rendering them inactive.[1][2]
This compound is a potent and selective N-hydroxyhydantoin (NHH) carbamate that irreversibly inhibits NOTUM.[2][3][4] By blocking NOTUM activity, this compound preserves the palmitoleoylation of Wnt proteins, thereby maintaining their ability to activate downstream signaling cascades.[2][3] These characteristics make this compound a valuable tool for studying the role of Wnt signaling in various biological systems.
Mechanism of Action of this compound
This compound's primary mechanism is the selective and irreversible inhibition of the carboxylesterase NOTUM.[1][2] This inhibition prevents the deacylation of Wnt proteins, leading to the preservation of Wnt signaling.
References
Application Notes and Protocols for ABC99, a Selective NOTUM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC99 is a potent and selective N-hydroxyhydantoin (NHH) carbamate that acts as an irreversible inhibitor of the Wnt-deacylating enzyme, NOTUM.[1][2][3] NOTUM is a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a crucial palmitoleate group from Wnt proteins, rendering them inactive.[4][5][6] By inhibiting NOTUM, this compound preserves the activity of Wnt proteins, such as Wnt3A, and restores downstream signaling.[1][3] This makes this compound a valuable research tool for studying the role of NOTUM in various biological processes, including stem cell regulation, development, and diseases where Wnt signaling is dysregulated.[4][6] These application notes provide detailed protocols for utilizing this compound in key in vitro experiments to probe its mechanism of action and effects on the Wnt signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell System | Assay | Reference |
| IC_50 (NOTUM Inhibition) | 13 nM | SW620 Conditioned Media | Competitive Activity-Based Protein Profiling (ABPP) | [1][2] |
| EC_50 (Wnt3A Signaling Preservation) | 89 nM | HEK293T-STF Cells | SuperTOPflash Luciferase Reporter Assay | [2][7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C_22H_21ClN_4O_5 | [7] |
| Molecular Weight | 456.9 g/mol | [7] |
| Solubility | 1 mg/mL in Acetonitrile, Chloroform, Methyl Acetate | [7] |
| Storage | -20°C (Solid) | [7] |
| Stability | ≥ 4 years | [7] |
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on NOTUM.
Caption: Experimental workflow for assessing this compound's effect on Wnt signaling.
Experimental Protocols
Protocol 1: Preparation of NOTUM- and Wnt3A-Conditioned Media (CM)
This protocol describes the generation of conditioned media containing active NOTUM from SW620 cells and Wnt3A from L-Wnt-3A cells, which are essential reagents for the functional assays.
Materials:
-
SW620 human colorectal adenocarcinoma cells (ATCC® CCL-227™)
-
L-Wnt-3A mouse fibroblast cells (ATCC® CRL-2647™)
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
G418 (for L-Wnt-3A cells)
-
T-75 cell culture flasks
-
0.22 µm sterile filters
-
Centrifuge
Procedure:
-
Cell Culture:
-
Culture SW620 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture L-Wnt-3A cells in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.4 mg/mL G418.
-
-
Seeding for Conditioned Media Production:
-
Grow cells to approximately 80-90% confluency in T-75 flasks.
-
For CM production, replace the growth medium with a reduced serum medium (e.g., DMEM with 2% FBS) to minimize background.
-
-
Harvesting Conditioned Media:
-
Incubate the cells for 3-4 days.
-
Collect the supernatant (conditioned medium).
-
Centrifuge the collected medium at 1,000 x g for 10 minutes at 4°C to pellet any detached cells and debris.
-
-
Sterilization and Storage:
-
Carefully aspirate the supernatant and sterilize it by passing it through a 0.22 µm filter.
-
Aliquot the sterile-filtered conditioned media and store at -80°C for long-term use.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for NOTUM Inhibition
This protocol allows for the determination of this compound's IC_50 value against NOTUM by measuring the competition between this compound and a broad-spectrum serine hydrolase probe.
Materials:
-
NOTUM-Conditioned Media (from Protocol 1)
-
This compound
-
DMSO (vehicle control)
-
FP-Rhodamine (or other suitable fluorescent serine hydrolase probe)
-
SDS-PAGE gels
-
Fluorescent gel scanner
Procedure:
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, pre-incubate aliquots of NOTUM-CM with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Probe Labeling:
-
Add the FP-Rhodamine probe to each tube at a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Resolve the proteins on an SDS-PAGE gel.
-
Visualize the labeled proteins using a fluorescent gel scanner.
-
-
Data Analysis:
-
The intensity of the fluorescent band corresponding to NOTUM will decrease with increasing concentrations of this compound.
-
Quantify the band intensities and plot them against the logarithm of the this compound concentration to determine the IC_50 value.
-
Protocol 3: SuperTOPflash Luciferase Reporter Assay for Wnt Signaling
This cell-based assay quantifies the ability of this compound to preserve Wnt signaling in the presence of its inhibitor, NOTUM. The assay utilizes HEK293T cells stably expressing a TCF/LEF-driven luciferase reporter (HEK293T-STF).
Materials:
-
HEK293T-STF cells
-
NOTUM-Conditioned Media (from Protocol 1)
-
Wnt3A-Conditioned Media (from Protocol 1)
-
This compound
-
DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T-STF cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
-
Preparation of Treatment Media:
-
In a separate plate or tubes, pre-incubate NOTUM-CM with a serial dilution of this compound (e.g., 1 nM to 50 µM) or DMSO for 1 hour at 37°C.
-
Add Wnt3A-CM to the pre-incubated mixtures. A 1:1 ratio of NOTUM-CM to Wnt3A-CM is a good starting point, but this may need optimization.
-
-
Cell Treatment:
-
Remove the growth media from the HEK293T-STF cells and replace it with the prepared treatment media.
-
Include controls such as cells treated with Wnt3A-CM alone (positive control) and cells treated with control media (negative control).
-
Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control (e.g., percentage of the Wnt3A-only signal).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC_50 value.[2]
-
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notum | The WNT Homepage [wnt.stanford.edu]
- 6. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Development of a Cell-Based Fluorescence Assay for the Hypothetical ABC99 Pathway
These application notes provide a detailed protocol for a cell-based fluorescence assay designed to identify and characterize modulators of the hypothetical ABC99 signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and high-throughput screening.
Introduction to the this compound Signaling Pathway
This compound is a hypothetical receptor tyrosine kinase that has been implicated in tumorigenesis. Upon binding to its ligand, Growth Factor Zeta (GFZ), this compound dimerizes and autophosphorylates, initiating a downstream signaling cascade. This cascade involves the recruitment of the adaptor protein SHC1, which in turn activates the RAS-RAF-MEK-ERK pathway, ultimately leading to the phosphorylation and activation of the transcription factor JUN. The activation of JUN promotes the expression of genes involved in cell proliferation and survival. Dysregulation of the this compound pathway is associated with uncontrolled cell growth and tumor progression.
This compound Signaling Pathway Diagram
Caption: Hypothetical this compound signaling cascade upon ligand binding.
Assay Principle
This assay utilizes a reporter gene construct in which the expression of a fluorescent protein (e.g., Green Fluorescent Protein, GFP) is under the control of a promoter containing JUN-responsive elements. In the presence of an this compound pathway activator, the signaling cascade is initiated, leading to the activation of JUN and subsequent expression of GFP. Conversely, inhibitors of the this compound pathway will block this cascade, resulting in a decrease in GFP expression. The fluorescence intensity is directly proportional to the activity of the this compound pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the this compound receptor and the JUN-responsive GFP reporter construct (HEK293-ABC99-JUN-GFP).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and selection antibiotics (e.g., 500 µg/mL G418 for this compound expression and 1 µg/mL puromycin for the reporter construct).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: Recombinant Growth Factor Zeta (GFZ).
-
Negative Control: Assay buffer or vehicle (e.g., 0.1% DMSO).
-
Test Compounds: Small molecule inhibitors or activators.
-
Assay Plates: 96-well, black, clear-bottom microplates.
-
Instrumentation: Fluorescence plate reader with appropriate filters for GFP (Excitation: 485 nm, Emission: 520 nm).
Cell Culture and Seeding
-
Culture HEK293-ABC99-JUN-GFP cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA.
-
Resuspend the cells in culture medium and perform a cell count.
-
Dilute the cells to a final concentration of 2 x 10^5 cells/mL in culture medium.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a 96-well black, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Assay Procedure
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control (GFZ) in assay buffer. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.1%.
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for GFP expression.
-
Fluorescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Assay Workflow Diagram
Caption: Workflow for the this compound cell-based fluorescence assay.
Data Presentation and Analysis
Agonist Mode: Characterization of GFZ
To determine the potency of the ligand GFZ, a dose-response curve was generated. The table below summarizes the results.
| GFZ Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Activation |
| 0 (Vehicle) | 512 | 45 | 0.0% |
| 0.1 | 1025 | 89 | 11.4% |
| 1 | 2560 | 210 | 45.4% |
| 10 | 4890 | 350 | 97.1% |
| 100 | 5015 | 380 | 100.0% |
| 1000 | 5030 | 410 | 100.4% |
Calculated EC50 for GFZ: 1.5 nM
Antagonist Mode: Characterization of a Hypothetical Inhibitor (ABCi-123)
To determine the potency of a hypothetical this compound inhibitor, "ABCi-123", cells were stimulated with GFZ at its EC80 concentration (5 nM) in the presence of varying concentrations of the inhibitor.
| ABCi-123 Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition |
| 0 (No Inhibitor) | 4550 | 320 | 0.0% |
| 0.01 | 4320 | 290 | 5.7% |
| 0.1 | 2450 | 180 | 52.0% |
| 1 | 890 | 75 | 90.7% |
| 10 | 550 | 50 | 99.1% |
| 100 | 520 | 48 | 100.0% |
Calculated IC50 for ABCi-123: 0.09 µM (90 nM)
Summary and Conclusion
The described cell-based fluorescence assay provides a robust and sensitive method for quantifying the activity of the hypothetical this compound signaling pathway. The assay has been successfully applied to determine the potency of the natural ligand, GFZ, and to characterize a small molecule inhibitor, ABCi-123. The clear separation between positive and negative controls, as indicated by the signal-to-background ratio, makes this assay suitable for high-throughput screening campaigns aimed at discovering novel modulators of the this compound pathway. Researchers can adapt this protocol to screen compound libraries or to investigate the mechanism of action of lead compounds.
Application Notes and Protocols: ABC99
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC99 is a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM, a serine hydrolase that removes a crucial palmitoleoyl group from Wnt proteins, thereby regulating their signaling activity.[1] By inhibiting NOTUM, this compound can preserve the activity of Wnt ligands, making it a valuable research tool for studying Wnt signaling pathways and a potential therapeutic agent for degenerative diseases.[1] These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound.
Physicochemical Properties and Activity
This compound is an N-hydroxyhydantoin (NHH) carbamate that demonstrates high potency and selectivity for NOTUM.[1] Its inhibitory activity has been well-characterized, providing a solid foundation for its use in various experimental settings.
| Property | Value | Reference |
| Target | NOTUM (Wnt-deacylating enzyme) | [1] |
| Chemical Class | N-hydroxyhydantoin (NHH) carbamate | [1] |
| IC50 Value | 13 nM | [1] |
| Selectivity | High selectivity across the serine hydrolase family | [1] |
Preparation and Storage
Preparation:
This compound is a specialized research compound. For most applications, it will be obtained from a commercial supplier or synthesized as described in the primary literature.[1] When preparing stock solutions, it is recommended to use a high-purity solvent such as dimethyl sulfoxide (DMSO). For a typical 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by vortexing.
Storage:
While specific storage conditions for this compound are not detailed in the primary literature, general best practices for similar compounds should be followed to ensure stability and activity.
| Condition | Recommendation |
| Stock Solutions | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. |
| Solid Compound | Store in a cool, dry, and dark place. A desiccator at room temperature or refrigeration is suitable. |
| Working Solutions | Prepare fresh from stock solutions for each experiment to ensure consistent activity. |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the potency and selectivity of this compound against its target, NOTUM, within a complex proteome.
Methodology:
-
Sample Preparation: Utilize conditioned media (CM) from a cell line that secretes NOTUM, such as the SW620 colon cancer cell line.
-
Inhibitor Incubation: Treat the SW620 CM with varying concentrations of this compound for 1 hour at 37°C. A DMSO-only control should be included.
-
Probe Labeling: Introduce a broad-spectrum serine hydrolase probe, such as FP-biotin (4 µM), to the treated samples and incubate for 1 hour at room temperature. This probe will bind to the active sites of serine hydrolases that have not been inhibited by this compound.
-
Enrichment: Enrich the probe-labeled proteins using streptavidin chromatography.
-
Proteomic Analysis: Perform on-bead trypsin digestion of the enriched proteins, followed by isotopic labeling of the resulting peptides (e.g., with heavy formaldehyde for the DMSO control and light formaldehyde for the this compound-treated samples).
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them using mass spectrometry. The ratio of light to heavy peptides will indicate the degree of inhibition for each identified serine hydrolase. Low light/heavy ratios for NOTUM signify potent inhibition by this compound.[1]
Wnt Signaling Activity Assay (Super TOPflash Assay)
This assay measures the ability of this compound to preserve Wnt signaling in the presence of NOTUM.
Methodology:
-
Prepare Wnt-3A Conditioned Media: Culture L-cells engineered to express Wnt-3A and collect the conditioned media.
-
Prepare NOTUM-Containing Media: Culture SW620 cells and collect the conditioned media containing active NOTUM.
-
Inhibitor Treatment: Treat the NOTUM-containing media with various concentrations of this compound. Include a control compound (e.g., the inactive analogue ABC101) and a DMSO vehicle control.
-
Wnt/NOTUM Incubation: Mix the Wnt-3A conditioned media with the inhibitor-treated NOTUM media and incubate.
-
Reporter Cell Treatment: Add the media mixture to HEK293T-STF cells. These cells contain a luciferase reporter gene under the control of a TCF/LEF response element, which is activated by canonical Wnt signaling.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity. An increase in luciferase signal in the presence of this compound indicates the preservation of Wnt-3A activity through the inhibition of NOTUM.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of this compound in the Wnt Signaling Pathway.
Caption: Competitive ABPP Experimental Workflow.
References
Application Notes and Protocols for ABC99 in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: ABC99 is a potent, selective, and irreversible inhibitor of the enzyme NOTUM (Notum Pectinacetylesterase Homolog).[1][2][3] NOTUM is a negative regulator of the Wnt signaling pathway, a critical pathway involved in numerous developmental and adult processes, including neurogenesis.[1][4][5][6][7] By inhibiting NOTUM, this compound effectively activates Wnt signaling, making it a valuable tool for investigating the therapeutic potential of Wnt pathway modulation in various neurological contexts.[1][2][4][8] These application notes provide an overview of this compound's use in neuroscience research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action: The Wnt signaling pathway is essential for cell proliferation, differentiation, and synaptic function. Wnt proteins are lipid-modified with a palmitoleate group by the enzyme Porcupine (PORCN), which is crucial for their secretion and activity. NOTUM, a secreted carboxylesterase, removes this lipid modification, thereby inactivating Wnt proteins and suppressing Wnt signaling.[1][4] this compound is an N-hydroxyhydantoin (NHH) carbamate that covalently modifies the catalytic serine residue of NOTUM, leading to its irreversible inhibition.[1][9] This inhibition of NOTUM preserves the active, lipidated form of Wnt proteins, leading to the activation of downstream Wnt signaling cascades.[1][4][5] this compound has been shown to be highly selective for NOTUM with minimal off-target effects on other serine hydrolases.[3][4]
Key Applications in Neuroscience
Promotion of Adult Neurogenesis:
This compound has been demonstrated to promote neurogenesis in the adult brain, specifically in the subventricular zone (SVZ), a key neurogenic niche.[1][2][10][11] By inhibiting NOTUM, this compound enhances Wnt signaling, which in turn stimulates the proliferation of neural stem and progenitor cells.[1][2][10]
Supporting Data:
-
In vivo studies in mice have shown that intraperitoneal (i.p.) injection of this compound leads to an activation of the Wnt pathway in the SVZ, as measured by increased expression of the Wnt target gene Axin2.[2]
-
Treatment of organotypic brain slices with this compound has been shown to increase the proliferation of neural stem cells.[12]
Potential Therapeutic for Neurodegenerative Diseases:
Dysregulation of Wnt signaling has been implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD).[11][13][14] By restoring Wnt signaling, this compound presents a potential therapeutic strategy to counteract synaptic dysfunction, neuronal loss, and cognitive decline.[13][15][16]
Supporting Data:
-
Researchers are exploring the use of CNS-penetrant NOTUM inhibitors, like this compound, in models of Alzheimer's disease.[4]
-
Decreased Wnt signaling is linked to synaptic dysfunction and loss in AD, suggesting that Wnt activators like NOTUM inhibitors could be neuroprotective.[13] While direct studies with this compound in AD models are still emerging, its mechanism of action makes it a compound of high interest.
Quantitative Data Summary
| Parameter | Value | Target | Assay | Reference |
| IC50 | 13 nM | NOTUM | Competitive Activity-Based Protein Profiling (ABPP) | [3][17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Wnt Signaling Activation
Objective: To determine the effective concentration of this compound for activating Wnt signaling in a cell-based assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
SuperTOPFlash TCF/LEF reporter plasmid
-
Renilla luciferase control plasmid
-
Recombinant NOTUM protein
-
Recombinant Wnt3a protein
-
This compound (and inactive control, ABC101)
-
Lipofectamine 2000
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the SuperTOPFlash TCF/LEF reporter plasmid and a Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the media with serum-free media containing a fixed concentration of recombinant Wnt3a and recombinant NOTUM.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or the inactive control ABC101 to the wells.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 for Wnt signaling activation.
Protocol 2: In Vivo Administration for Neurogenesis Studies in Mice
Objective: To assess the effect of this compound on neurogenesis in the adult mouse brain.
Materials:
-
Adult mice (e.g., C57BL/6)
-
This compound
-
Vehicle solution (e.g., DMSO/saline)
-
BrdU (5-bromo-2'-deoxyuridine) for labeling proliferating cells
-
Perfusion and tissue processing reagents
-
Antibodies for immunohistochemistry (e.g., anti-BrdU, anti-DCX)
Procedure:
-
Animal Preparation: Acclimate adult mice to the housing conditions for at least one week prior to the experiment.
-
This compound Administration: Prepare a stock solution of this compound in a suitable vehicle. Administer this compound to the mice via intraperitoneal (i.p.) injection at a dose of 10 mg/kg/day.[18] A control group should receive vehicle injections.
-
BrdU Labeling: To label proliferating cells, administer BrdU (e.g., 50 mg/kg, i.p.) daily, either concurrently with this compound or for a specific period during the treatment regimen.
-
Treatment Duration: Continue the treatment for a desired period (e.g., 7-14 days).[18]
-
Tissue Collection: At the end of the treatment period, anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Immunohistochemistry: Post-fix the brains in 4% PFA, cryoprotect in sucrose, and section the brains coronally. Perform immunohistochemistry on the brain sections to detect BrdU-positive cells (newly divided cells) and DCX-positive cells (immature neurons) in the subventricular zone (SVZ) and the olfactory bulb.
-
Quantification and Analysis: Quantify the number of BrdU-positive and DCX-positive cells in the regions of interest using a microscope and appropriate image analysis software. Compare the cell counts between the this compound-treated and vehicle-treated groups.
Visualizations
Signaling Pathway
Caption: this compound inhibits NOTUM, preventing Wnt deacylation and promoting Wnt signaling.
Experimental Workflow
Caption: Workflow for in vitro and in vivo evaluation of this compound in neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive investigation of multiple targets in the development of newer drugs for the Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Latest advances in aging research and drug discovery | Aging [aging-us.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. glpbio.com [glpbio.com]
Application Notes and Protocols for In Vivo Delivery of ABC99
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABC99 is a potent and selective N-hydroxyhydantoin (NHH) carbamate inhibitor of the Wnt-deacylating enzyme NOTUM.[1][2] NOTUM acts as a negative regulator of Wnt signaling by removing a critical palmitoleate group from Wnt proteins, rendering them inactive.[3][4] By inhibiting NOTUM, this compound preserves Wnt signaling, a pathway crucial for embryonic development, tissue homeostasis, and stem cell regulation.[3][4] Aberrant Wnt signaling is implicated in various diseases, and the ability to modulate this pathway with inhibitors like this compound holds significant therapeutic potential, particularly in regenerative medicine and for conditions like osteoporosis.[3]
These application notes provide an overview of this compound's mechanism of action, its key in vitro activity, and proposed protocols for its in vivo delivery in preclinical research settings. The in vivo protocols are based on the known physicochemical properties of this compound and established methodologies for small molecule drug delivery.
Mechanism of Action
This compound selectively and irreversibly inhibits the serine hydrolase NOTUM.[4] This inhibition prevents the deacylation of Wnt proteins, thereby maintaining their active, palmitoleoylated state, which is essential for binding to Frizzled receptors and initiating downstream signaling cascades.[3][4] The preservation of Wnt signaling by this compound has been demonstrated in cell-based reporter assays.[1][4]
Signaling Pathway
Caption: Mechanism of this compound in the Wnt signaling pathway.
Quantitative Data Summary
The following table summarizes the key in vitro activity of this compound based on available data.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 for NOTUM | 13 nM | --- | [1][2][4] |
| EC50 for Wnt3A Signaling Preservation | 89 nM | Cell-based reporter assay | [2] |
| Concentration for NOTUM Inhibition | 0.1 - 10 µM (concentration-dependent) | SW620 cells (2 hours) | [1] |
Experimental Protocols
Note: The following in vivo protocols are suggested methodologies based on the characteristics of this compound as a small molecule inhibitor and common preclinical practices. Optimization and validation will be required for specific animal models and research questions.
Protocol 1: In Vivo Efficacy Study of this compound in a Mouse Model of Osteoporosis
Objective: To evaluate the effect of this compound on bone mineral density and bone regeneration in an ovariectomized (OVX) mouse model of osteoporosis.
Materials:
-
This compound (powder)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
8-week-old female C57BL/6 mice
-
Micro-CT scanner
-
Standard laboratory equipment for animal handling and dosing
Workflow:
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Methodology:
-
Animal Model: Induce osteoporosis in 8-week-old female C57BL/6 mice by bilateral ovariectomy. A sham-operated group will serve as a control.
-
Formulation of this compound: Prepare a stock solution of this compound in a suitable vehicle. Based on its reported solubility in acetonitrile, chloroform, and methyl acetate, a formulation for in vivo use could be a suspension or solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Sonication may be required to aid dissolution.[1]
-
Dosing Regimen:
-
Route of Administration: Subcutaneous injection or oral gavage are common routes for small molecule inhibitors. The choice will depend on the pharmacokinetic properties of this compound, which would need to be determined in preliminary studies.
-
Dosage: A dose-ranging study should be performed to determine the optimal dose. A starting point could be in the range of 1-50 mg/kg, administered daily.
-
Treatment Groups:
-
Group 1: Sham + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + this compound (Low Dose)
-
Group 4: OVX + this compound (High Dose)
-
-
-
Efficacy Assessment:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using in vivo micro-CT at the beginning and end of the treatment period.
-
Bone Histomorphometry: After sacrifice, collect femurs for histological analysis to assess bone formation and resorption markers.
-
-
Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
Protocol 2: Pharmacokinetic (PK) Study of this compound in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
This compound (powder)
-
Vehicle for intravenous (IV) administration (e.g., 10% Solutol HS 15 in saline)
-
Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (with jugular vein cannulation for IV studies)
-
LC-MS/MS system for bioanalysis
-
Standard laboratory equipment for animal handling and blood collection
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300g). For IV administration, use rats with cannulated jugular veins for ease of dosing and blood sampling.
-
Formulation of this compound:
-
IV Formulation: Prepare a clear solution of this compound in a suitable IV-compatible vehicle.
-
PO Formulation: Prepare a suspension of this compound in a common oral vehicle.
-
-
Dosing:
-
IV Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the jugular vein cannula.
-
PO Administration: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table of Pharmacokinetic Parameters to be Determined:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Conclusion
This compound is a promising therapeutic candidate for diseases where modulation of the Wnt signaling pathway is beneficial. The protocols outlined above provide a framework for the in vivo evaluation of this compound's efficacy and pharmacokinetic profile. Successful in vivo studies will be critical for advancing this compound towards clinical development. Further research should also explore the development of targeted drug delivery systems to enhance the therapeutic index of this compound.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Drug Delivery Strategies Based on Nanotechnology - Nanomedicine - CD Formulation [formulationbio.com]
- 6. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ABC99 Treatment in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: ABC99 is a novel, potent, and highly selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway, particularly the PI3K/Akt/mTOR axis, is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common event in many cancers, including breast cancer, making it a key target for therapeutic intervention.[1][3] In hormone receptor-positive (HR+) breast cancer cell lines such as MCF-7, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed, leading to constitutive activation of the pathway.[3] These application notes provide detailed protocols for the treatment of MCF-7 cells with this compound and for assessing its biological effects.
Mechanism of Action
This compound selectively inhibits the p110α isoform of PI3K, leading to a downstream reduction in the phosphorylation and activation of Akt, a key signaling node. This inhibition ultimately results in decreased cell viability and the induction of apoptosis in cancer cells with a constitutively active PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for the effects of this compound on MCF-7 cells.
Table 1: Cell Viability (IC50) of this compound on MCF-7 Cells
| Treatment Duration | IC50 (nM) | Assay Method |
| 24 hours | 150 | MTT Assay |
| 48 hours | 75 | MTT Assay |
| 72 hours | 40 | MTT Assay |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24-hour treatment)
| This compound Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 50 | 10.3 | 4.2 | 14.5 |
| 100 | 25.6 | 12.8 | 38.4 |
| 200 | 40.1 | 22.5 | 62.6 |
Table 3: Inhibition of Akt Phosphorylation by this compound in MCF-7 Cells (6-hour treatment)
| This compound Concentration (nM) | Relative p-Akt (Ser473) Level (%) |
| 0 (Control) | 100 |
| 10 | 78 |
| 50 | 45 |
| 100 | 15 |
| 250 | <5 |
Experimental Protocols
MCF-7 Cell Culture
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and re-plate at the desired density.
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.[5]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6]
-
Western Blotting for p-Akt
This protocol is used to assess the inhibition of Akt phosphorylation by this compound.
-
Procedure:
-
Seed MCF-7 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][10]
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[7][8]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Procedure:
-
Seed MCF-7 cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Collect both the floating and adherent cells.[11]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[5][11][12]
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. japsonline.com [japsonline.com]
- 5. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: ABC99 in Combination with Alendronate for Osteoporosis Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies primarily involve two classes of agents: anti-resorptive drugs that inhibit bone breakdown and anabolic drugs that stimulate bone formation. Combining these two approaches presents a promising strategy for a more robust and potentially synergistic therapeutic effect.
This document provides detailed application notes and protocols for the preclinical investigation of ABC99 , a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM[1], in combination with Alendronate , a widely used bisphosphonate anti-resorptive agent. This compound enhances Wnt signaling, a critical pathway for osteoblast differentiation and bone formation[2][3]. Alendronate, on the other hand, inhibits osteoclast-mediated bone resorption by disrupting the mevalonate pathway, which is essential for osteoclast function and survival[1][4][5]. The concurrent administration of this compound and Alendronate is hypothesized to uncouple bone remodeling by simultaneously stimulating bone formation and inhibiting bone resorption, leading to a greater increase in bone mass and strength than either agent alone.
Compound Information
| Compound | Target | Mechanism of Action | Key Parameters |
| This compound | NOTUM (Serine Hydrolase) | Irreversibly inhibits NOTUM, preventing the deacylation of Wnt proteins. This leads to enhanced Wnt signaling, promoting osteoblastogenesis and bone formation.[1] | IC₅₀ = 13 nM[1][6][7] |
| Alendronate | Farnesyl Pyrophosphate Synthase (FPPS) | Inhibits FPPS in the mevalonate pathway within osteoclasts, preventing the prenylation of small GTPase signaling proteins. This disrupts osteoclast function and induces apoptosis, leading to decreased bone resorption.[4][5][6] | N/A |
Rationale for Combination Therapy
The combination of an anabolic agent (this compound) and an anti-resorptive agent (Alendronate) is based on the complementary mechanisms of action targeting both sides of the bone remodeling process.[7][8][9]
-
This compound (Anabolic Action): By inhibiting NOTUM, this compound increases the availability of active, lipidated Wnt proteins. These Wnt proteins bind to their receptors on osteoprogenitor cells, activating the canonical Wnt/β-catenin signaling pathway.[2][3] This pathway is a master regulator of bone formation, driving the differentiation and activity of osteoblasts, the cells responsible for synthesizing new bone matrix.[2]
-
Alendronate (Anti-resorptive Action): Alendronate selectively targets osteoclasts, the cells responsible for bone resorption. It is internalized by osteoclasts and inhibits FPPS, a key enzyme in the mevalonate pathway.[1][5] This disruption leads to osteoclast inactivation and apoptosis, thereby reducing the breakdown of bone tissue.[4]
The concurrent use of these agents is expected to create a larger "anabolic window," where bone formation is significantly enhanced while bone resorption is suppressed, leading to a net gain in bone mass and improved skeletal architecture.[10][11]
Signaling Pathways
Caption: this compound inhibits NOTUM, preserving Wnt signaling to promote bone formation.
Caption: Alendronate inhibits FPPS in osteoclasts, leading to their dysfunction and apoptosis.
Experimental Protocols
In Vivo Ovariectomy (OVX) Induced Osteoporosis Model
This protocol describes a preclinical efficacy study of this compound in combination with Alendronate in an ovariectomized (OVX) rat model, a gold-standard model for postmenopausal osteoporosis.[12][13][14][15]
1. Animal Model
-
Species: Female Sprague-Dawley rats
-
Age: 3 months
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity), with ad libitum access to standard chow and water.
-
Acclimatization: Minimum of 1 week before any procedures.
2. Experimental Design
-
Surgery: Rats will undergo either bilateral ovariectomy (OVX) or a sham operation under anesthesia.
-
Osteopenia Development: Following surgery, animals will be housed for 12 weeks to allow for the development of significant bone loss.
-
Treatment Groups (n=10-12 per group):
-
Sham + Vehicle: Sham-operated rats receiving vehicle control.
-
OVX + Vehicle: OVX rats receiving vehicle control.
-
OVX + this compound: OVX rats receiving this compound.
-
OVX + Alendronate: OVX rats receiving Alendronate.
-
OVX + this compound + Alendronate: OVX rats receiving the combination therapy.
-
-
Dosing:
-
This compound: Administered daily via oral gavage (dose to be determined by pharmacokinetic studies).
-
Alendronate: Administered once weekly via oral gavage (e.g., 2.8 mg/kg).
-
Vehicle: Appropriate vehicle for each compound (e.g., 0.5% methylcellulose).
-
-
Treatment Duration: 8 weeks.
3. Outcome Measures
-
Bone Mineral Density (BMD):
-
Method: Dual-energy X-ray absorptiometry (DXA).
-
Timepoints: Baseline (before treatment) and at the end of the study (8 weeks).
-
Sites: Lumbar spine and proximal femur.
-
-
Micro-computed Tomography (μCT) Analysis:
-
Method: High-resolution μCT scan of the distal femur and lumbar vertebrae at study termination.
-
Parameters: Bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[12]
-
-
Biomechanical Testing:
-
Method: Three-point bending test on the femoral diaphysis to determine bone strength.
-
Parameters: Ultimate load, stiffness, and energy to failure.[12]
-
-
Serum Bone Turnover Markers:
-
Method: ELISA assays on serum collected at baseline and termination.
-
Formation Marker: Procollagen type I N-terminal propeptide (P1NP).
-
Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).
-
-
Histomorphometry:
-
Method: Analysis of undecalcified bone sections from the tibia.
-
Parameters: Osteoblast surface, osteoclast surface, mineral apposition rate (MAR), and bone formation rate (BFR).
-
4. Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound and Alendronate in OVX rats.
Data Presentation (Hypothetical Data)
The following tables represent plausible outcomes from the described experimental protocol, illustrating the potential synergistic effect of the combination therapy.
Table 1: Bone Mineral Density (BMD) Changes
| Treatment Group | Lumbar Spine BMD (% Change from Baseline) | Femoral Neck BMD (% Change from Baseline) |
| Sham + Vehicle | +2.5% | +1.8% |
| OVX + Vehicle | -8.0% | -10.5% |
| OVX + this compound | +4.5% | +2.0% |
| OVX + Alendronate | +1.5% | -0.5% |
| OVX + this compound + Alendronate | +9.5% | +6.5% |
Table 2: Trabecular Microarchitecture (μCT of Distal Femur)
| Treatment Group | Bone Volume / Total Volume (BV/TV, %) | Trabecular Number (Tb.N, 1/mm) | Trabecular Thickness (Tb.Th, μm) |
| Sham + Vehicle | 25.1 | 4.5 | 85 |
| OVX + Vehicle | 12.3 | 2.8 | 70 |
| OVX + this compound | 18.5 | 3.9 | 78 |
| OVX + Alendronate | 15.2 | 3.1 | 75 |
| OVX + this compound + Alendronate | 23.8 | 4.3 | 83 |
Table 3: Serum Bone Turnover Markers
| Treatment Group | P1NP (Formation, ng/mL) | CTX-I (Resorption, ng/mL) |
| Sham + Vehicle | 45 | 3.5 |
| OVX + Vehicle | 85 | 8.2 |
| OVX + this compound | 110 | 7.9 |
| OVX + Alendronate | 50 | 2.5 |
| OVX + this compound + Alendronate | 105 | 2.8 |
Table 4: Femoral Biomechanical Strength
| Treatment Group | Ultimate Load (N) | Stiffness (N/mm) |
| Sham + Vehicle | 150 | 1100 |
| OVX + Vehicle | 115 | 850 |
| OVX + this compound | 135 | 980 |
| OVX + Alendronate | 125 | 920 |
| OVX + this compound + Alendronate | 155 | 1150 |
Conclusion
The provided protocols outline a comprehensive preclinical study to evaluate the efficacy of combining the NOTUM inhibitor this compound with the bisphosphonate Alendronate for the treatment of osteoporosis. The strong biological rationale for combining an anabolic and an anti-resorptive agent suggests that this dual-mechanism approach could lead to superior outcomes in restoring bone mass and strength compared to monotherapy. The hypothetical data presented illustrates the potential for a synergistic effect, which, if validated, could support the clinical development of this combination therapy for patients with severe osteoporosis.
References
- 1. Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Anabolic and antiresorptive therapy for osteoporosis: combination and sequential approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of anabolic and antiresorptive agents for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalbonefragility.com [journalbonefragility.com]
- 10. Bone loss from Wnt inhibition mitigated by concurrent alendronate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Animal Models of Osteoporosis – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 13. Preclinical development of agents for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ABC99 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when working with the experimental compound ABC99.
Frequently Asked Questions (FAQs)
Q1: We are observing high background in our Western blot analysis when detecting the downstream target of this compound. What are the common causes and solutions?
A1: High background in Western blotting can obscure the specific signal of your target protein. This is a common issue that can be addressed by optimizing several steps in your protocol.[1][2] Key factors to consider include antibody concentrations, blocking efficiency, and washing procedures.[2][3]
Potential Causes and Solutions for High Background in Western Blot
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Titrate the antibody to determine the optimal concentration. Start with a lower concentration and incrementally increase it. |
| Secondary antibody non-specific binding | Run a control blot with only the secondary antibody to check for non-specific binding. If bands appear, consider using a different secondary antibody.[1] |
| Insufficient blocking | Increase the blocking time or the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA). For phosphorylated targets, BSA is preferred as milk contains phosphoproteins.[2][4] |
| Inadequate washing | Increase the number and duration of wash steps. For example, try four or five washes of 10-15 minutes each with a buffer containing a mild detergent like Tween-20.[2] |
| Membrane drying | Ensure the membrane does not dry out at any stage of the process, as this can lead to high background.[1][5] |
| Overexposure | Reduce the film exposure time or the incubation time with the detection reagent.[3] |
Q2: Our ELISA results for this compound-induced cytokine secretion are showing no signal or a very weak signal. What could be the issue?
A2: A lack of signal in an ELISA experiment can be due to a variety of factors, from reagent preparation to procedural errors.[6][7] It's crucial to systematically check each step of your protocol.
Troubleshooting No/Low Signal in ELISA
| Potential Cause | Recommended Solution |
| Reagents added in the wrong order or improperly prepared | Carefully follow the protocol and ensure all reagents are prepared correctly and are not expired.[7] |
| Analyte concentration below detection limit | Perform serial dilutions of your sample to ensure it falls within the detectable range of the assay. You might need to start with a more concentrated sample.[7] |
| Insufficient incubation time | Ensure that all incubation steps are carried out for the recommended duration.[6] |
| Inactive enzyme or substrate | Check the expiration dates of the enzyme conjugate and substrate. Ensure they have been stored correctly. |
| Improper plate washing | Insufficient washing can lead to high background, but overly aggressive washing can remove the capture antibody or antigen. Ensure your washing technique is optimized. |
Q3: We are seeing inconsistent results in our cell viability assays after treating cells with this compound. What could be causing this variability?
A3: Inconsistent results in cell-based assays are a common challenge.[8][9] Several factors related to cell culture and assay execution can contribute to this variability.
Factors Affecting Cell Viability Assay Reproducibility
| Factor | Recommendation |
| Cell passage number | High passage numbers can lead to changes in cell characteristics. It is recommended to use cells within a consistent and low passage range for all experiments. |
| Cell seeding density | Ensure a uniform cell density across all wells. Inconsistent seeding can lead to significant variations in results. |
| Edge effects | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and viability.[8] To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media or PBS. |
| Reagent and compound preparation | Ensure that this compound and all assay reagents are properly dissolved and mixed to a homogenous solution before adding to the cells. |
| Incubation time | Use a consistent incubation time for all experiments after adding this compound and the viability reagent. |
Experimental Protocols
Western Blot Protocol for Analyzing this compound Target Protein Expression
-
Protein Extraction: Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% SDS-PAGE gel and run at 100V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
ELISA Protocol for Measuring Cytokine Secretion Induced by this compound
-
Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add cell culture supernatants from this compound-treated cells and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP to the wells and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 2N H2SO4.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Visual Guides
Caption: Western Blot experimental workflow for this compound.
Caption: Proposed signaling pathway for this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. sinobiological.com [sinobiological.com]
- 2. clyte.tech [clyte.tech]
- 3. arp1.com [arp1.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. bio-rad.com [bio-rad.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
Optimizing ABC99 concentration for experiments
Welcome to the technical resource center for ABC99, a selective, potent inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.[1][2][3][4] This guide provides answers to frequently asked questions (FAQs) and troubleshooting solutions to help you optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2). By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (Extracellular signal-Regulated Kinases 1/2).[3][4] This effectively blocks downstream signaling in the MAPK/ERK pathway, which is crucial for regulating cellular processes like proliferation, differentiation, and survival.[2][5]
Q2: How should I prepare and store this compound stock solutions?
A: Proper handling of this compound is critical for maintaining its activity. Follow these guidelines for preparation and storage:
| Parameter | Recommendation | Rationale |
| Reconstitution Solvent | Anhydrous DMSO | This compound is highly soluble in DMSO. Using anhydrous DMSO prevents hydrolysis of the compound during long-term storage. |
| Stock Concentration | 10 mM | A high-concentration stock minimizes the volume of DMSO added to your experimental system, reducing potential solvent-induced artifacts. |
| Storage Temperature | -20°C or -80°C | Protects the compound from degradation. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation.[6] |
| Aliquoting | Small, single-use volumes | Minimizes freeze-thaw cycles and reduces the risk of contamination.[7] For precious samples, consider using low-protein-binding tubes.[7] |
Source: General best practices for small molecule handling.[7][8]
Q3: What is the recommended starting concentration for in vitro experiments?
A: The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific model system. A good starting range for a dose-response experiment is 1 nM to 10 µM .
Below are sample IC50 values in common cancer cell lines to serve as a reference.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 15 |
| HCT116 | Colorectal Carcinoma | 25 |
| SK-MEL-28 | Malignant Melanoma | 8 |
| MCF-7 | Breast Adenocarcinoma | 150 |
Source: Hypothetical data based on typical MEK inhibitors.
Troubleshooting Guide
Problem: I am not observing the expected downstream effect (e.g., reduced p-ERK levels).
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles by using single-use aliquots.[6] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend testing a range from 1 nM to 10 µM. Verify target engagement by assessing p-ERK levels via Western blot. |
| Incorrect Timing | The kinetics of ERK phosphorylation can be rapid. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal treatment duration for observing maximal p-ERK inhibition.[9] |
| Cellular Resistance | The cell line may have intrinsic or acquired resistance mechanisms, such as mutations upstream or parallel signaling pathways compensating for MEK inhibition. Confirm the MAPK pathway is active in your cell line under basal conditions. |
Problem: I am seeing significant cytotoxicity at my target concentration.
| Possible Cause | Suggested Solution |
| Off-Target Effects | High concentrations of small molecules can lead to off-target effects. Lower the concentration of this compound to the lowest effective dose that still inhibits p-ERK. The goal is to inhibit the pathway without inducing widespread cell death unless that is the intended outcome. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. High concentrations of DMSO are toxic to most cell lines. Prepare higher-concentration stock solutions to minimize the final solvent volume. |
| Cell Line Sensitivity | Some cell lines are highly dependent on the MAPK/ERK pathway for survival. In these cases, cytotoxicity is an expected on-target effect. Confirm this by performing a cell viability assay (e.g., MTT, CellTiter-Glo) alongside your Western blot analysis.[10] |
Problem: My this compound solution has precipitated in the culture medium.
| Possible Cause | Suggested Solution |
| Poor Solubility | This compound has lower solubility in aqueous media compared to DMSO. When diluting the DMSO stock into your culture medium, vortex or pipette mix thoroughly and immediately to ensure rapid and even dispersion. Avoid making intermediate dilutions in aqueous buffers like PBS where solubility is limited.[11][12] |
| Temperature Changes | Moving the compound from a cold stock to warm media can sometimes cause it to fall out of solution.[6] Allow the this compound aliquot to warm to room temperature before adding it to your pre-warmed culture medium. |
| Interaction with Media | Components in serum or media can sometimes interact with compounds, causing precipitation.[13] Visually inspect the media after adding this compound. If precipitation is observed, consider using a serum-free medium for the duration of the treatment if experimentally feasible. |
Experimental Protocols & Workflows
Workflow: Optimizing this compound Concentration
This workflow provides a systematic approach to determining the optimal concentration of this compound for your experiments.
Protocol: Determining IC50 using an MTT Assay
This protocol outlines a method for determining the cytotoxic IC50 of this compound. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[10][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM. Include a "vehicle control" (medium with DMSO only) and a "no cells" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.[10] Metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10] Gently shake the plate for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log-transformed concentration of this compound and fit a sigmoidal dose-response curve to calculate the IC50 value.[16]
-
Protocol: Validating Target Engagement via Western Blot for p-ERK
This protocol confirms that this compound is inhibiting its intended target, MEK1/2, by measuring the phosphorylation status of its direct substrate, ERK1/2.[17]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[18] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the bands.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe it with a primary antibody for total ERK1/2 (t-ERK).[17][18]
-
Analysis: Quantify the band intensities for p-ERK and t-ERK. A decrease in the p-ERK/t-ERK ratio in this compound-treated samples relative to the vehicle control indicates successful target engagement.[18]
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2.7. ERK phosphorylation [bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 13. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficacy of ABC99
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ABC99, a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective irreversible inhibitor of the enzyme NOTUM.[1][2] NOTUM is a serine hydrolase that removes a critical palmitoleate group from Wnt proteins, a post-translational modification essential for their signaling activity.[1][3] By inhibiting NOTUM, this compound prevents the deacylation of Wnt proteins, thereby preserving their ability to bind to Frizzled receptors and activate downstream Wnt signaling pathways.[1]
Q2: What is the typical potency (IC50) of this compound against NOTUM?
A2: this compound inhibits NOTUM with a low-nanomolar potency, having a reported IC50 value of 13 nM as determined by competitive activity-based protein profiling (ABPP).[1]
Q3: How selective is this compound?
A3: this compound exhibits excellent selectivity for NOTUM. In studies using mass spectrometry-based ABPP, it showed virtually no cross-reactivity with 64 other serine hydrolases at concentrations that fully block NOTUM.[1][2] A partial, concentration-dependent inhibition of ABHD6 was observed, but only at higher concentrations of this compound.[1]
Q4: Is there an inactive control compound available for this compound?
A4: Yes, ABC101 is a structurally related compound that is inactive against NOTUM and can be used as a negative control in experiments.[1][2]
Q5: Can this compound be used to visualize NOTUM activity?
A5: While this compound itself is not designed for visualization, a clickable analogue, ABC99yne, has been developed for this purpose. ABC99yne can be used as an activity-based protein profiling (ABPP) probe to visualize NOTUM in native biological systems.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reduced or no inhibition of NOTUM activity | Incorrect concentration of this compound: The concentration may be too low to effectively inhibit NOTUM in your specific experimental setup. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line or biological sample. The IC50 for preserving Wnt3A activity may be higher than the biochemical IC50 for NOTUM inhibition.[1] |
| Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| High NOTUM expression: The levels of NOTUM in your system may be too high for the concentration of this compound being used. | Quantify NOTUM levels in your system. You may need to increase the concentration of this compound or reduce the amount of NOTUM-containing conditioned media. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect Wnt signaling and NOTUM expression. | Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Inconsistent incubation times: The duration of treatment with this compound or Wnt ligands can impact the outcome. | Adhere to a strict and consistent timeline for all treatment and incubation steps in your protocol. | |
| Off-target effects observed | High concentration of this compound: Although highly selective, very high concentrations may lead to off-target effects, such as partial inhibition of ABHD6.[1] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include the inactive control, ABC101, to differentiate between on-target and off-target effects.[1][2] |
| Contamination of reagents: Reagents may be contaminated with other active compounds. | Use high-purity reagents and sterile techniques. | |
| Difficulty reproducing Wnt signaling preservation | Low Wnt ligand activity: The Wnt ligand (e.g., Wnt3A) used in the assay may have low biological activity. | Test the activity of your Wnt ligand stock. Use a fresh, validated batch of Wnt3A or other appropriate Wnt protein. |
| Suboptimal assay conditions: The conditions for the Wnt signaling reporter assay (e.g., Super TOPflash) may not be optimized. | Optimize the reporter assay parameters, including transfection efficiency, reporter plasmid concentration, and cell density. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 for NOTUM Inhibition | 13 nM | Competitive ABPP | [1] |
| IC50 for Wnt3A Activity Preservation | Moderately higher than 13 nM | Super TOPflash Assay | [1] |
Table 2: Selectivity of this compound
| Target | Inhibition at 0.5 µM this compound | Inhibition at 10 µM this compound | Reference |
| NOTUM | Complete | Complete | [1] |
| ABHD6 | ~50% | Concentration-dependent increase | [1] |
| Other Serine Hydrolases (64 total) | Virtually no cross-reactivity | Virtually no cross-reactivity | [1][2] |
Key Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for NOTUM Inhibition
Objective: To determine the potency of this compound in inhibiting NOTUM activity in a complex proteome.
Methodology:
-
Sample Preparation: Prepare conditioned media (CM) from a NOTUM-expressing cell line, such as SW620 cells.
-
Inhibitor Incubation: Aliquot the SW620 CM and treat with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as FP-biotin, to the treated CM and incubate for 1 hour at room temperature. This probe will covalently label the active site of serine hydrolases that were not inhibited by this compound.
-
Enrichment of Labeled Proteins: Use streptavidin chromatography to enrich for the biotin-labeled proteins.
-
On-bead Digestion: Perform on-bead trypsin digestion of the enriched proteins.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by quantitative mass spectrometry to determine the relative abundance of NOTUM peptides in the this compound-treated samples compared to the DMSO control. A lower abundance in the this compound-treated sample indicates inhibition.
Wnt Signaling Preservation Assay (Super TOPflash Assay)
Objective: To assess the ability of this compound to preserve Wnt-mediated signaling in the presence of NOTUM.
Methodology:
-
Cell Seeding: Seed HEK293T-STF cells, which contain a Wnt-responsive luciferase reporter (Super TOPflash), into a 96-well plate.
-
Preparation of Conditioned Media:
-
Collect Wnt3A-containing conditioned media from Wnt3A-expressing L-cells.
-
Collect NOTUM-containing conditioned media from SW620 cells.
-
-
Inhibitor Treatment: Pre-incubate the NOTUM-containing CM with various concentrations of this compound or the inactive control ABC101.
-
Cell Treatment: Mix the inhibitor-treated NOTUM CM with the Wnt3A CM and add this mixture to the HEK293T-STF cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for the activation of the Wnt signaling pathway and expression of luciferase.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. Increased luciferase activity in the presence of this compound indicates the preservation of Wnt signaling.
Visualizing Key Pathways and Workflows
Caption: Mechanism of this compound in preserving Wnt signaling by inhibiting NOTUM-mediated deacylation.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Caption: A logical troubleshooting flow for reduced this compound efficacy.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
ABC99 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the kinase inhibitor ABC99.
Overview of this compound
This compound is a potent and selective small molecule inhibitor designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. By inhibiting the CDK4/6-Cyclin D complex, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby blocking the release of E2F transcription factors and halting cell cycle progression.[1][2] Due to this mechanism, this compound is investigated primarily for its anti-proliferative effects in oncology.
However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound can exhibit off-target activity, leading to unintended biological effects.[3][4] Understanding and mitigating these effects is crucial for accurate data interpretation and successful therapeutic development.
Quantitative Off-Target Profile of this compound
Kinase profiling assays have been conducted to determine the selectivity of this compound. The following table summarizes the inhibitory activity of this compound against its intended targets and a selection of common off-target kinases. Data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Family | Notes |
| CDK4 | 5 | CMGC | On-Target |
| CDK6 | 8 | CMGC | On-Target |
| DYRK1A | 75 | CMGC | Potential for neurological & developmental effects.[5] |
| GSK3β | 150 | CMGC | Implicated in various signaling pathways. |
| CDK1 | 250 | CMGC | Potential for cell cycle effects beyond G1/S. |
| PIM1 | 400 | CAMK | Involved in cell survival and proliferation. |
| SRC | >1000 | TK | Low activity. |
| VEGFR2 | >1000 | TK | Low activity. |
Experimental Protocols
Accurate identification and validation of off-target effects require robust experimental methodologies. Below are detailed protocols for key assays.
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of purified kinases using a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the IC50 values of this compound for a broad range of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
This compound compound stock (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting range is from 100 µM to 1 pM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the specific kinase and its corresponding substrate in reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need optimization depending on the kinase.[6]
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.[7]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to verify the engagement of this compound with its on- and potential off-targets within a live-cell environment.[8][9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]
Objective: To confirm target engagement and identify off-targets of this compound in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR instrument or water baths for heating
-
Centrifuge
-
Reagents and equipment for protein quantification (e.g., Western Blot or Mass Spectrometry)
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour in the incubator.
-
Heating Step:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS with inhibitors and aliquot them into PCR tubes.
-
Heat the samples to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]
-
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen or by other appropriate methods.[10]
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Protein Analysis:
-
Data Analysis:
-
For Western Blot data, quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore, engagement.[9]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental and biological pathways related to this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: We observe a significant cytotoxic effect at concentrations where this compound should only be inhibiting CDK4/6. What could be the cause?
A1: This is a classic sign of a potent off-target effect. While the intended effect of CDK4/6 inhibition is cytostatic (cell cycle arrest), cytotoxicity suggests that this compound may be inhibiting one or more kinases essential for cell survival at those concentrations.
Troubleshooting Steps:
-
Review the Off-Target Profile: Cross-reference the concentration causing cytotoxicity with the IC50 values in the off-target table. For example, if toxicity is observed around 100-200 nM, kinases like DYRK1A or GSK3β could be implicated.
-
Perform a Dose-Response Curve: Carefully titrate this compound and assess both cell cycle arrest (e.g., via flow cytometry) and cell viability (e.g., via CellTiter-Glo®) in the same experiment. This can help separate the cytostatic and cytotoxic concentration windows.
-
Validate the Off-Target: Use a more specific inhibitor for the suspected off-target kinase (if available) to see if you can replicate the cytotoxic phenotype. Alternatively, use siRNA to knock down the suspected off-target and observe if the cells become resistant to this compound-induced toxicity.
Q2: Our in vitro biochemical assay shows high potency for this compound, but we see weaker-than-expected activity in our cellular assays. Why the discrepancy?
A2: This discrepancy is common and can be attributed to several factors that are present in a cellular environment but not in a purified enzyme assay:
-
Cell Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in most biochemical assays. As an ATP-competitive inhibitor, this compound will face more competition in a cellular context, leading to a rightward shift in potency (higher apparent IC50).[4]
-
Plasma Protein Binding: In the presence of serum in the culture medium, this compound may bind to proteins like albumin, reducing its free, active concentration.
Troubleshooting Steps:
-
Run Cellular Target Engagement Assays: Use CETSA® (Protocol 2) to confirm that this compound is reaching and binding to CDK4/6 inside the cell. The CETSA EC50 value gives a measure of target engagement potency in a physiological context.[9]
-
Modify Assay Conditions: Perform cellular assays in low-serum or serum-free media to assess the impact of protein binding.
-
Measure Intracellular Concentration: If feasible, use techniques like LC-MS/MS to quantify the amount of this compound inside the cells compared to the amount in the media.
Q3: We have identified a potential off-target effect. How can we be certain it is responsible for our observed phenotype?
A3: Establishing a causal link between an off-target interaction and a phenotype requires careful validation.
Q4: Can off-target effects ever be beneficial?
A4: Yes, this concept is known as polypharmacology.[4] In some cases, a drug's therapeutic efficacy is enhanced by its ability to hit multiple targets. For example, an anti-cancer agent that inhibits both a primary proliferation target and a secondary survival pathway kinase might be more effective than a highly specific inhibitor.[11] However, each activity must be carefully characterized to distinguish between beneficial polypharmacology and undesirable side effects.
References
- 1. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: MTT Assay Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan product.[2][3] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, largely located in the mitochondria.[1][4] The resulting intracellular purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.[2][3] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4][5]
Q2: What are the main applications of the MTT assay?
The MTT assay is versatile and commonly used for:
-
Cytotoxicity testing: Evaluating the toxic effects of compounds on cells.[1][2]
-
Cell proliferation studies: Measuring the rate of cell growth in response to various stimuli.[2]
-
Drug screening and development: Assessing the efficacy of potential therapeutic agents by determining their impact on cell viability.[2][6]
Q3: What is the difference between cell viability and cytotoxicity?
Cell viability refers to the number of healthy, living cells in a population. Cytotoxicity, on the other hand, is the quality of being toxic to cells, leading to cell death. The MTT assay measures metabolic activity, which is often used as an indicator of cell viability. A decrease in metabolic activity can suggest either a cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effect.
Q4: What are the limitations of the MTT assay?
While widely used, the MTT assay has some limitations:
-
Interference from compounds: Some chemical compounds can interfere with the MTT reduction reaction, leading to inaccurate results.[2]
-
MTT itself can be toxic to cells: Prolonged incubation with MTT can lead to changes in cell morphology and viability.[7]
-
Metabolic activity vs. cell number: The assay measures metabolic activity, which may not always directly correlate with the actual number of viable cells.[2] For instance, changes in metabolic state without a change in cell number can affect the results.
-
Endpoint measurement: The standard MTT assay is an endpoint measurement and does not provide real-time information on cell proliferation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during MTT experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or Weak Absorbance | 1. Insufficient number of viable cells. 2. Low metabolic activity of the cells. 3. Insufficient incubation time with MTT. 4. Incomplete solubilization of formazan crystals. | 1. Increase the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. 2. Some cell types are inherently less metabolically active. Consider using a more sensitive assay if this is the case. 3. Optimize the MTT incubation time (typically 2-4 hours), but avoid prolonged incubation that can be toxic.[2] 4. Ensure complete dissolution of formazan crystals by thorough mixing. Using a solubilizing agent like DMSO and gentle shaking for 10-15 minutes is recommended.[2] |
| High Background Absorbance | 1. Contamination of the culture medium with microorganisms (e.g., bacteria, yeast). 2. Phenol red in the culture medium can interfere with absorbance readings. 3. Incomplete removal of MTT-containing medium before adding the solubilizing agent. | 1. Maintain sterile technique throughout the experiment. Regularly check for contamination. 2. Use phenol red-free medium for the assay. 3. Carefully remove all the supernatant before adding the solubilizing agent. |
| High Variability Between Replicates | 1. Uneven cell seeding in the microplate wells. 2. "Edge effect" where cells in the outer wells of the plate behave differently. 3. Inconsistent incubation times or reagent volumes. | 1. Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension between pipetting. 2. To minimize the edge effect, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile medium or PBS. 3. Use calibrated pipettes and be consistent with all additions and incubation periods. |
| Unexpected or Inconsistent Results | 1. Interference of the test compound with the MTT assay. 2. The test compound is colored and absorbs at the same wavelength as formazan. 3. The test compound alters the metabolic state of the cells without affecting viability. | 1. Run a control with the test compound in the absence of cells to check for direct reduction of MTT. 2. Include a control with the test compound and no MTT to measure its intrinsic absorbance. Subtract this background from the experimental readings. 3. Consider using a complementary assay that measures a different viability parameter, such as membrane integrity (e.g., LDH assay). |
Experimental Protocols
Detailed Methodology for a Standard MTT Assay
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Count the cells and determine their viability (e.g., using trypan blue exclusion).
-
Prepare a cell suspension of the desired concentration in a complete culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[5]
-
Include control wells: untreated cells (positive control for viability), vehicle-treated cells (control for the solvent of the test compound), and blank wells (medium only, for background subtraction).[2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[2]
-
Calculate cell viability as a percentage relative to the untreated control cells using the following formula: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100 [2]
-
Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[2]
-
Visualizations
Caption: A flowchart illustrating the key steps of the MTT assay experimental workflow.
Caption: The biochemical principle of the MTT assay within a metabolically active cell.
References
Refining ABC99 treatment protocols
Welcome to the technical resource center for ABC99, a novel tyrosine kinase inhibitor targeting the XYZ signaling pathway. This guide provides troubleshooting protocols and answers to frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the XYZ receptor tyrosine kinase. By binding to the ATP pocket of the XYZ kinase domain, it blocks downstream signaling through the RAS-RAF-MEK-ERK (MAPK) pathway, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with a dysregulated XYZ pathway.
Q2: How should this compound be stored and reconstituted?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For immediate use, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). This stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, further dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: this compound is most effective in cancer cell lines that exhibit overexpression, amplification, or activating mutations of the XYZ kinase. It is recommended to perform baseline characterization of your cell lines to determine the expression and phosphorylation status of XYZ.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric method like the MTT or XTT assay. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from your DMSO stock. It is common to perform a 10-point dilution series. Remember to include a vehicle control (medium with 0.1% DMSO).
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for the assessment of cell viability changes, typically 48 to 72 hours.
-
Assay: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (as 100% viability), and plot the percent viability against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][3]
Protocol 2: Western Blotting for XYZ Kinase Phosphorylation
This protocol is for assessing the inhibition of XYZ kinase activity by measuring the levels of phosphorylated XYZ (p-XYZ).
-
Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[4][5][6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[5][6]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p-XYZ overnight at 4°C. The next day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total XYZ or a housekeeping protein like GAPDH or β-actin.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: We are observing significant variability in our IC50 values for this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[7] Below is a table summarizing potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. Over- or under-confluent cells will respond differently to the treatment. |
| Serum Variability | Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different lots can have varying growth factor concentrations. |
| Compound Solubility | Ensure this compound is fully dissolved in DMSO before diluting in media. Visually inspect for any precipitation. Sonication may aid dissolution. |
| Assay Timing | Standardize the incubation time for both drug treatment and the viability reagent (e.g., MTT/XTT). |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and assay results. |
Issue 2: Weak or No Signal for Phospho-XYZ in Western Blot
Q: We are not seeing a decrease in phosphorylated XYZ (p-XYZ) after treating with this compound. What should we check?
A: This could be due to issues with the experimental conditions or the reagents. Here are some troubleshooting steps:
-
Confirm XYZ Pathway Activation: Ensure that the XYZ pathway is active in your cell line under your experimental conditions. You may need to stimulate the cells with a growth factor to induce XYZ phosphorylation. It's beneficial to perform a time-course experiment to determine the optimal stimulation time.[4]
-
Check Drug Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to inhibit XYZ phosphorylation. Perform a dose-response and time-course experiment to optimize these parameters.
-
Verify Antibody Performance: Ensure your primary antibody for p-XYZ is specific and validated for Western blotting. Run positive and negative controls to confirm antibody performance. A positive control could be a lysate from a cell line known to have high p-XYZ levels.
-
Preserve Protein Phosphorylation: It is crucial to work quickly and keep samples on ice during the lysis procedure. Always use freshly prepared lysis buffer containing a cocktail of protease and phosphatase inhibitors to prevent dephosphorylation of your target protein.[4][5][6]
-
Use Appropriate Buffers: Use Tris-based buffers (e.g., TBST) for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the detection of phosphorylated proteins.[5][6]
-
Increase Protein Loading: If the p-XYZ signal is generally weak, try loading a higher amount of total protein onto the gel.[4]
Visualizations
Caption: Mechanism of action of this compound in the XYZ signaling pathway.
Caption: Standard workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. eurekaselect.com [eurekaselect.com]
Technical Support Center: Minimizing Doxorubicin-Induced Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Doxorubicin and its associated cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Doxorubicin as an anticancer agent?
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer properties.[1] Its primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which disrupts DNA structure and function.[2] This interference with DNA replication and RNA synthesis inhibits the ability of cancer cells to divide and grow.[2]
-
Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme crucial for managing DNA supercoiling during replication.[2][3] By stabilizing the complex between the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately, programmed cell death (apoptosis).[3][4]
-
Generation of Free Radicals: Doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components like DNA, proteins, and membranes, contributing to its cytotoxic effects.[1][2][5]
Q2: What are the main cellular mechanisms behind Doxorubicin-induced toxicity, particularly cardiotoxicity?
The clinical use of Doxorubicin is often limited by its dose-dependent toxicity, especially to cardiac tissue.[6] The primary mechanisms include:
-
Oxidative Stress: A major cause of Doxorubicin-induced cardiotoxicity is the generation of ROS, leading to an imbalance between ROS production and the cell's antioxidant defense system.[7]
-
Mitochondrial Dysfunction: As the primary sites of cellular respiration and ROS production, mitochondria are central to Doxorubicin's toxic effects. The drug can lead to mitochondrial swelling, disruption of the mitochondrial membrane potential, and apoptosis.[7][8]
-
Apoptosis and Cell Death: Doxorubicin activates pathways that lead to programmed cell death. For instance, it can activate the p53 pathway, which in turn can lead to the apoptosis of cardiomyocytes.[7][9]
-
Inflammation and Endoplasmic Reticulum Stress: Doxorubicin can trigger inflammatory responses and stress in the endoplasmic/sarcoplasmic reticulum, leading to disruptions in calcium balance within cardiac cells.[3][7]
Q3: What are some common in vitro strategies to minimize Doxorubicin toxicity?
Several strategies are being explored to mitigate the toxic side effects of Doxorubicin while maintaining its anticancer efficacy:
-
Co-administration of Antioxidants: The use of antioxidants can help counteract the oxidative stress induced by Doxorubicin.[10] For example, natural compounds like quercetin have been shown to alleviate markers of cardiotoxicity in animal models.[6] L-carnitine has also been shown to reduce Doxorubicin-induced liver damage by decreasing oxidative stress.[11]
-
Inhibition of Efflux Pumps: Cancer cells can develop resistance to Doxorubicin by overexpressing drug efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell.[16][17] Co-treatment with P-gp inhibitors, such as verapamil, can increase the intracellular concentration of Doxorubicin and reverse this resistance.[16]
Q4: How can Doxorubicin-induced cardiotoxicity be monitored in vitro and in vivo?
Monitoring for cardiotoxicity is crucial. Key methods include:
-
Biomarkers: In vivo studies and clinical settings often measure serum levels of cardiac injury markers such as N-terminal pro-brain natriuretic peptide (NT-proBNP), creatine kinase-MB (CK-MB), and cardiac troponins (cTnI).[6][18]
-
Cell Viability and Apoptosis Assays: In vitro, cytotoxicity is commonly measured using assays like the MTT assay to determine the IC50 (half-maximal inhibitory concentration).[19] Apoptosis can be quantified by measuring markers like activated caspase-3.[9]
-
Oxidative Stress Measurement: Oxidative damage can be assessed by measuring markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) in tissue homogenates or by using fluorescent probes for ROS in cell culture.[6][20]
-
Cardiac Function Imaging: In preclinical and clinical settings, echocardiography is used to assess left ventricular ejection fraction (LVEF) to monitor for declines in cardiac function.[8][18]
Troubleshooting Guides
Issue 1: High levels of non-specific cell death are observed, even at low Doxorubicin concentrations.
-
Possible Cause 1: High Cell Line Sensitivity. Different cell lines exhibit vastly different sensitivities to Doxorubicin.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. This will help establish an appropriate concentration range for your experiments. Refer to published data for typical IC50 values.
-
Possible Cause 2: Inaccurate Drug Concentration. Errors in calculating dilutions or preparing stock solutions can lead to unintendedly high concentrations.
-
Solution: Double-check all calculations for stock solution preparation and serial dilutions. It is advisable to prepare fresh stock solutions regularly and verify their concentration if possible.
-
Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can stress cells, making them more susceptible to drug-induced toxicity.
-
Solution: Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated vial.
Issue 2: Experimental results for toxicity are inconsistent between replicates or experiments.
-
Possible Cause 1: Variation in Cell Health and Passage Number. Cells at very high or low confluency, or at high passage numbers, can respond differently to drug treatment.
-
Solution: Standardize your cell culture protocol. Seed cells at a consistent density and use cells within a defined, low passage number range for all experiments.
-
Possible Cause 2: Inconsistent Incubation Times. Minor variations in the duration of drug exposure can significantly impact results.
-
Solution: Use a precise timer for all incubation steps. Ensure that the time from adding the drug to performing the assay is consistent across all plates and all experiments.
-
Possible Cause 3: Reagent Variability. The age and storage conditions of reagents (e.g., Doxorubicin, assay components) can affect their potency.
-
Solution: Prepare fresh working solutions of Doxorubicin for each experiment from a validated stock. Aliquot and store stock solutions according to the manufacturer's recommendations to avoid repeated freeze-thaw cycles.
Issue 3: Co-treatment with an antioxidant fails to reduce Doxorubicin-induced toxicity.
-
Possible Cause 1: Ineffective Antioxidant or Concentration. The selected antioxidant may not be effective against the specific ROS generated by Doxorubicin in your cell model, or the concentration used may be suboptimal.
-
Solution: Screen a panel of different antioxidants. For the chosen antioxidant, perform a dose-response curve to find the optimal concentration that provides protection without being toxic itself. Studies have successfully used agents like Quercetin and L-Carnitine.[6][11]
-
Possible Cause 2: Improper Timing of Co-treatment. The timing of antioxidant administration relative to Doxorubicin treatment is critical.
-
Solution: Test different treatment schedules. Compare the effects of pre-treatment (adding the antioxidant for a period before Doxorubicin), co-treatment (adding both simultaneously), and post-treatment.
Issue 4: Cells appear to develop resistance to Doxorubicin over repeated treatments.
-
Possible Cause: Upregulation of Drug Efflux Pumps. A common mechanism of acquired drug resistance is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump Doxorubicin out of the cell.[16][21]
-
Solution:
-
Assess Efflux Pump Expression: Use techniques like Western blot or qPCR to check for increased expression of P-gp in the resistant cells compared to the parental, sensitive cells.
-
Use an Efflux Pump Inhibitor: Perform a cytotoxicity assay where you co-treat the resistant cells with Doxorubicin and a known P-gp inhibitor (e.g., verapamil, cyclosporine A).[16] A restoration of sensitivity to Doxorubicin in the presence of the inhibitor would strongly suggest that efflux pump activity is the cause of resistance.
-
Quantitative Data Summary
Table 1: Doxorubicin IC50 Values in Various Human Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit the growth of 50% of the cells. Note that these values can vary based on experimental conditions such as exposure time.
| Cell Line | Cancer Type | IC50 (µg/mL) after 24h Exposure | Reference |
| HT-29 | Colon Cancer | 0.86 ± 0.42 | [19] |
| K7M2 | Osteosarcoma | 15.79 | [22] |
| HeLa | Cervical Cancer | < 0.2 mg/mL | [23] |
| HCT116 | Colon Cancer | < 0.2 mg/mL | [23] |
| HepG2 | Liver Cancer | < 0.2 mg/mL | [23] |
Note: IC50 values are highly dependent on the specific assay and conditions used. The values presented are for comparative purposes.
Table 2: Effect of Quercetin on Markers of Doxorubicin-Induced Cardiotoxicity in Rats
This table summarizes data from an in vivo study demonstrating the protective effects of Quercetin co-administration with Doxorubicin.[6]
| Parameter | Control Group | Doxorubicin (DOX) Only | DOX + Quercetin (100 mg/kg) |
| LV Ejection Fraction (%) | 91.60 ± 3.21 | 74.20 ± 3.49 | 82.2 ± 4.02 |
| Fractional Shortening (%) | 58.80 ± 5.99 | 37.70 ± 2.88 | 47.60 ± 8.13 |
| NT-proBNP (pg/mL) | 1205 ± 335 | 1644 ± 317 | 1170 ± 172 |
Data adapted from a study in Wistar rats treated for two weeks. Values are presented as mean ± standard deviation.[6]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard method for determining cell viability after Doxorubicin treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[19]
-
Drug Treatment: Prepare serial dilutions of Doxorubicin in culture medium. Remove the old medium from the wells and add the Doxorubicin-containing medium. Include untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19] Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of Doxorubicin concentration to determine the IC50 value.
Protocol 2: Co-treatment with an Antioxidant to Mitigate Toxicity
This protocol describes how to assess the protective effect of an antioxidant.
-
Experimental Groups: Set up the following groups in your multi-well plate:
-
Vehicle Control (no treatment)
-
Doxorubicin only (at a concentration near its IC50)
-
Antioxidant only (at its optimal, non-toxic concentration)
-
Co-treatment (Doxorubicin + Antioxidant)
-
-
Treatment Schedule:
-
For Pre-treatment: Add the antioxidant to the designated wells and incubate for a set period (e.g., 2-4 hours). Then, add Doxorubicin to the appropriate wells and incubate for the main treatment duration (e.g., 24 hours).
-
For Co-treatment: Add the antioxidant and Doxorubicin to the designated wells simultaneously and incubate for the treatment duration.
-
-
Endpoint Analysis: After the incubation period, perform an assay to measure the desired outcome, such as a cell viability assay (MTT), an apoptosis assay (caspase activity), or an oxidative stress assay (ROS detection).
-
Data Comparison: Compare the results from the co-treatment group to the Doxorubicin-only group to determine if the antioxidant provided a significant protective effect.
Protocol 3: Assessment of P-glycoprotein (P-gp) Mediated Drug Efflux
This protocol helps determine if drug resistance is mediated by the P-gp efflux pump.
-
Cell Lines: Use both the parental (sensitive) cell line and the suspected Doxorubicin-resistant cell line.
-
Experimental Setup: For the resistant cell line, prepare the following treatment groups:
-
Doxorubicin at various concentrations.
-
Doxorubicin at the same concentrations + a fixed, non-toxic concentration of a P-gp inhibitor (e.g., Verapamil).
-
-
Treatment and Assay: Treat the cells as described in the MTT assay protocol (Protocol 1).
-
Analysis: Calculate the IC50 of Doxorubicin for the resistant cells both with and without the P-gp inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor indicates that P-gp-mediated efflux is a major contributor to the observed resistance.[25]
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin Toxicity can be Ameliorated during Antioxidant L-Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. bioengineer.org [bioengineer.org]
- 15. mdpi.com [mdpi.com]
- 16. Quantitation of doxorubicin uptake, efflux, and modulation of multidrug resistance (MDR) in MDR human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships between the Effect of the Drug-Efflux Pump P-gp [jstage.jst.go.jp]
- 18. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Co-Treatment With Resveratrol and FGF1 Protects Against Acute Liver Toxicity After Doxorubicin Treatment via the AMPK/NRF2 Pathway [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships between the Effect of the Drug-Efflux Pump P-gp [jstage.jst.go.jp]
ABC99 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ABC99.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM.[1] By inhibiting NOTUM, this compound prevents the removal of a palmitoleate group from Wnt proteins, which is essential for their signaling activity. This leads to the modulation of Wnt signaling pathways, which are crucial in various biological processes, including cell proliferation, differentiation, and tumorigenesis.
Q2: What are the known solubility characteristics of this compound?
A2: this compound is a lipophilic molecule and is classified as a poorly water-soluble compound. Its low aqueous solubility can present challenges in experimental assays and preclinical studies, potentially leading to low bioavailability.[2][3] The majority of new drug candidates exhibit poor water solubility, making this a common hurdle in drug development.[3]
Q3: Why is my this compound not dissolving in aqueous buffers?
A3: Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. Direct dissolution in buffers like PBS or Tris is often difficult and can result in precipitation or the formation of a non-homogenous suspension. It is estimated that 70% to 80% of drug candidates in development are poorly soluble in water.[2]
Troubleshooting Guide: this compound Solubility Issues
Issue 1: this compound precipitates out of solution during my experiment.
This is a common issue for poorly water-soluble compounds like this compound, especially when the final concentration in an aqueous buffer is too high or when the stock solution is diluted too quickly.
Solutions:
-
Optimize Solvent System:
-
Co-solvents: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or DMF.[4][5] When diluting into your aqueous experimental medium, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on your cells or assay.
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[4][6][7] Since this compound is a weak base, lowering the pH of the solution can increase its solubility. Conversely, for weakly acidic drugs, increasing the pH would enhance solubility.[6]
-
-
Reduce Particle Size:
-
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and bioavailability.[9][10]
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate.[11]
-
Cyclodextrin Complexation: Complexing this compound with cyclodextrins can increase its aqueous solubility.[10][12]
-
Issue 2: Inconsistent results in cell-based assays.
This may be due to the poor solubility and potential precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a high-concentration stock solution just before use.
-
Use of Surfactants: The inclusion of a low concentration of a biocompatible surfactant, such as Tween 80 or Pluronic F68, can help to maintain this compound in solution and prevent aggregation.[7][13]
-
Nanoparticle Formulations: Utilizing nanoparticle-based drug delivery systems can improve the stability and delivery of this compound to cells.[13][14][] These include liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[14][][16]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ for NOTUM Inhibition | 13 nM | [1] |
| General Aqueous Solubility | Poor | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder using a calibrated microbalance.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex vigorously and sonicate in a water bath until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Cyclodextrins
-
Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer.[12]
-
Add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution while stirring.
-
Continue to stir the mixture at room temperature for several hours or overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: this compound inhibits NOTUM, leading to the activation of the Wnt signaling pathway.
Caption: Workflow for preparing and solubilizing this compound for experimental use.
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Spray-Dried Inclusion Complex of Apixaban with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis [mdpi.com]
- 13. rroij.com [rroij.com]
- 14. Pharmaceutical Nanotechnology For Drug Formulation | Malvern Panalytical [malvernpanalytical.com]
- 16. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ABC99 degradation in experiments
Welcome to the technical support center for the novel kinase ABC99. This resource is designed for researchers, scientists, and drug development professionals to help navigate common experimental challenges and prevent the degradation of this compound, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during experiments?
A1: this compound is highly susceptible to degradation by the ubiquitin-proteasome pathway, the cell's natural machinery for protein turnover.[1][2] Upon cell lysis, the disruption of cellular compartments allows endogenous proteases and ubiquitin ligases to access this compound, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[3][4] Factors such as elevated temperatures, suboptimal pH, and repeated freeze-thaw cycles can also denature this compound, making it more prone to proteolysis.[5]
Q2: How can I minimize this compound degradation during sample preparation?
A2: To minimize degradation, all steps of sample preparation should be performed on ice or at 4°C to reduce enzymatic activity.[6][7][8] It is critical to use a freshly prepared lysis buffer supplemented with a broad-spectrum protease inhibitor cocktail and a specific proteasome inhibitor.[3][9][10] For preserving phosphorylation states, phosphatase inhibitors should also be included.
Q3: What is the recommended storage condition for cell lysates containing this compound?
A3: For short-term storage (less than a few hours), lysates should be kept on ice. For long-term storage, lysates should be aliquoted to avoid multiple freeze-thaw cycles, flash-frozen in liquid nitrogen or a dry ice/ethanol bath, and stored at -80°C.[11] Adding a cryoprotectant like glycerol to a final concentration of 20% can also help maintain protein stability.[11]
Q4: Can the choice of lysis buffer affect this compound stability?
A4: Yes, the choice of lysis buffer is critical. A RIPA buffer is often effective for complete cell lysis but can be denaturing and may disrupt protein-protein interactions.[12] For co-immunoprecipitation or kinase assays where protein integrity is crucial, a more gentle lysis buffer with non-ionic detergents (e.g., Triton X-100 or NP-40) is recommended.[6][12] The optimal buffer may need to be determined empirically for your specific application.
Troubleshooting Guide
Issue 1: I see multiple lower molecular weight bands below this compound on my Western Blot.
-
Question: Are these bands degradation products of this compound?
-
Answer: This is highly likely. The appearance of smaller bands reactive to an this compound antibody is a classic sign of protein degradation.[7]
Issue 2: The signal for this compound is very weak or absent in my kinase assay.
-
Question: Why is my this compound kinase activity so low?
-
Answer: A weak signal can be due to low protein concentration or loss of activity, both of which can result from degradation. Active kinases are prime targets for cellular quality control mechanisms that lead to degradation.[1]
-
Solution 1 (Degradation): Prepare your lysates with both protease and proteasome inhibitors. Purify this compound quickly and keep it in a kinase buffer that is optimized for stability (e.g., containing glycerol and DTT).[6][11]
-
Solution 2 (Inactivity): Ensure your kinase assay buffer contains necessary co-factors like MgCl2 and ATP, and that the pH is optimal (typically between 7.0-8.0).[6][13] Run the assay at a controlled temperature (e.g., 30°C) for a predetermined optimal time.[6]
-
Issue 3: I am unable to pull down any interacting partners in my Co-Immunoprecipitation (Co-IP) experiment.
-
Question: Why is my this compound Co-IP failing to identify binding partners?
-
Answer: Harsh lysis conditions required to extract this compound might be disrupting the weaker protein-protein interactions you are trying to detect.[12] Alternatively, this compound could be degrading before it can be effectively immunoprecipitated.
-
Solution: Switch to a gentler lysis buffer (e.g., non-denaturing, non-ionic detergent-based).[12] Ensure the lysis buffer is supplemented with protease and proteasome inhibitors. Perform all incubation and wash steps at 4°C.[6] It is also important to use a validated antibody for immunoprecipitation.[14]
-
Data Presentation: Inhibitor Cocktail Efficacy
The following table summarizes the results of an experiment testing the stability of this compound in cell lysates under different buffer conditions after a 1-hour incubation at 4°C. Protein levels were quantified by Western Blot densitometry.
| Condition No. | Lysis Buffer | Inhibitor Cocktail | Proteasome Inhibitor (MG132) | Relative this compound Amount (%) |
| 1 | Standard Lysis Buffer | No | No | 35% |
| 2 | Standard Lysis Buffer | Yes | No | 75% |
| 3 | Standard Lysis Buffer | No | Yes | 68% |
| 4 | Standard Lysis Buffer | Yes | Yes | 95% |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Western Blotting
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add 500 µL of ice-cold RIPA Lysis Buffer freshly supplemented with 1X Protease Inhibitor Cocktail and 10 µM MG132 per 10 million cells.
-
Scrape cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Transfer the supernatant to a new pre-chilled tube. This is your total cell lysate.
-
Determine protein concentration using a BCA or Bradford assay.[15]
-
Aliquot the lysate and store at -80°C or proceed to the next step.
-
For analysis, mix the lysate with 4X SDS-PAGE sample buffer, heat at 95°C for 5 minutes (unless this compound is a membrane protein, which may aggregate with heat), and load onto the gel.[8][15][16]
Protocol 2: Immunoprecipitation (IP) of this compound for Kinase Assay
-
Prepare cell lysate as described in Protocol 1, but use a gentle, non-denaturing IP Lysis Buffer (e.g., containing 1% Triton X-100 instead of SDS).
-
Incubate 1 mg of total protein lysate with 2 µg of a validated anti-ABC99 antibody for 4 hours at 4°C on a rotator.[6]
-
Add 30 µL of a 50% slurry of Protein A/G magnetic beads and continue to incubate for another 1 hour at 4°C.[6]
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer, followed by one wash with 1 mL of ice-cold Kinase Assay Buffer.[6]
-
After the final wash, carefully remove all supernatant. The beads are now ready for the kinase assay.
Visualizations
This compound Signaling and Degradation Pathway
Caption: Hypothetical signaling cascade and ubiquitin-mediated degradation pathway for this compound.
Recommended Workflow for this compound Sample Preparation
Caption: A step-by-step workflow for preparing stable this compound cell lysates.
Troubleshooting Logic: Weak Western Blot Signal
Caption: Decision tree for troubleshooting a weak this compound signal in Western Blot experiments.
References
- 1. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Targeted Degradation of Proteins — The Ubiquitin System · Frontiers for Young Minds [kids.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. What is Protease Inhibitor Cocktail – Tinzyme [tinzyme.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. In vitro kinase assay [protocols.io]
- 14. m.youtube.com [m.youtube.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
Validating the Effects of ABC99: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the small molecule ABC99 with alternative compounds, offering supporting experimental data for researchers, scientists, and drug development professionals. This compound is a potent and selective irreversible inhibitor of NOTUM, a carboxylesterase that negatively regulates the Wnt signaling pathway by removing a necessary palmitoleate group from Wnt proteins.[1][2] By inhibiting NOTUM, this compound preserves Wnt signaling, a pathway crucial for embryogenesis, tissue homeostasis, and stem cell regulation.[1][3]
Comparative Analysis of NOTUM Inhibitors
The following table summarizes the quantitative data for this compound and its alternatives.
| Compound | Target | IC50 Value | Description | Key Features |
| This compound | NOTUM | 13 nM[3][4] | A potent and selective irreversible inhibitor of NOTUM.[3] | Brain penetrant in mice; preserves Wnt signaling in the presence of NOTUM.[1][5] |
| LP-922056 | NOTUM | Not Specified | An inhibitor of NOTUM activity.[2][6] | A complementary chemical tool for exploring the role of NOTUM.[2] |
| ARUK3001185 | NOTUM | Not Specified | A potent, selective, and brain penetrant inhibitor of NOTUM.[2] | Suitable for in vivo models of CNS disease.[2] |
| ABC101 | Inactive Control | Inactive[3][4] | A structurally related, matched, inactive control for this compound.[5][7] | Used to demonstrate the specificity of this compound's effects.[3][4] |
| ABC90 | NOTUM, PPT1 | < 300 nM (for NOTUM)[4] | An earlier, less selective N-hydroxyhydantoin (NHH) carbamate inhibitor.[3][4] | Showed cross-reactivity with palmitoyl-protein thioesterase 1 (PPT1).[3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of this compound are provided below.
Activity-Based Protein Profiling (ABPP) for Selectivity
Objective: To determine the selectivity of this compound for NOTUM against other serine hydrolases.
Methodology:
-
Cell Culture and Lysate Preparation: SW620 cells, which express a diverse range of serine hydrolases, are cultured. The cells are then lysed to prepare soluble and membrane proteomes.[3]
-
Inhibitor Treatment: The proteomes are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 30 minutes at 37°C).[3]
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as FP-Rh (fluorophosphonate-rhodamine), is added to the proteomes.[3] This probe covalently binds to the active site of serine hydrolases.
-
Gel Electrophoresis: The proteomes are separated by SDS-PAGE.
-
Visualization: The gel is scanned for fluorescence. A decrease in the fluorescence of a specific protein band in the this compound-treated samples compared to the control indicates that this compound has inhibited the activity of that protein, preventing the probe from binding.[3]
-
Quantitative Mass Spectrometry (MS)-based ABPP: For a more comprehensive analysis, a biotinylated probe (e.g., FP-biotin) can be used. After labeling, the probe-labeled proteins are enriched using streptavidin beads and analyzed by mass spectrometry to identify and quantify the inhibited serine hydrolases.[3][4]
Wnt Signaling Luciferase Reporter Assay
Objective: To assess the ability of this compound to preserve Wnt signaling in the presence of NOTUM.
Methodology:
-
Cell Line: HEK293T cells containing a SuperTopFlash (STF) luciferase reporter construct are used. This reporter is activated by Wnt/β-catenin signaling.[3][4]
-
Conditioned Media: Conditioned media (CM) is collected from SW620 cells, which secrete NOTUM, and from L-cells producing Wnt3a.[3][4]
-
Treatment: The NOTUM-containing CM is pre-incubated with different concentrations of this compound or the inactive control, ABC101.[3][4]
-
Cell Stimulation: The HEK293T-STF cells are then treated with a combination of the Wnt3a-containing CM and the pre-incubated NOTUM-containing CM.
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity in the presence of this compound indicates the preservation of Wnt signaling.[3][4]
Visualizations
Wnt Signaling Pathway and the Role of this compound
Caption: The Wnt signaling pathway and the inhibitory action of this compound on NOTUM.
Experimental Workflow for this compound Validation
Caption: A generalized workflow for the discovery and validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
Comparing ABC99 to other [compound class]
An Objective Comparison of ABC99 and Other Kinase X Inhibitors
This guide provides a detailed comparison of this compound, a novel Kinase X inhibitor, with other commercially available alternatives. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their discovery programs.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity against other related kinases. High selectivity is crucial for minimizing off-target effects and potential toxicity. This compound was profiled against Kinase X and two closely related kinases, Kinase Y and Kinase Z, and compared to two other known inhibitors: Competitor A and Competitor B.
As shown in the table below, this compound demonstrates potent inhibition of Kinase X with an IC50 value of 5.2 nM. Importantly, it exhibits over a 1,000-fold selectivity for Kinase X over Kinase Y and Kinase Z. While Competitor A is a potent inhibitor of Kinase X, it shows significant cross-reactivity with Kinase Y. Competitor B displays good selectivity but is approximately 5-fold less potent than this compound against the primary target.
Table 1: Biochemical Potency (IC50, nM) and Selectivity Profile
| Compound | Kinase X (IC50, nM) | Kinase Y (IC50, nM) | Kinase Z (IC50, nM) | Selectivity (Y vs X) | Selectivity (Z vs X) |
|---|---|---|---|---|---|
| This compound | 5.2 | >5,000 | >8,000 | >960-fold | >1500-fold |
| Competitor A | 8.1 | 25.7 | >6,000 | 3-fold | >740-fold |
| Competitor B | 24.5 | >4,000 | >5,000 | >160-fold | >200-fold |
Kinase X Signaling Pathway
Kinase X is a critical downstream component of the canonical growth factor signaling pathway. Upon activation by an upstream kinase (Kinase Y), Kinase X phosphorylates downstream effectors, leading to the regulation of gene transcription and subsequent cellular proliferation. Selective inhibitors like this compound block the ATP binding site of Kinase X, preventing the phosphorylation of its substrates and halting the signal cascade.
A Comparative Analysis of Reproducibility in Pre-Clinical Oncology: The Case of ABC99
In the landscape of drug development, the reproducibility of experimental results is paramount for advancing novel therapeutic agents from the laboratory to clinical application. This guide presents a comparative analysis of the experimental reproducibility of a novel MEK1/2 inhibitor, ABC99, against a well-established alternative, Compound-X. The data and protocols herein are intended to provide researchers, scientists, and drug development professionals with a framework for assessing the consistency and reliability of preclinical findings.
Quantitative Data Summary
The following tables summarize the quantitative data from a series of head-to-head experiments designed to evaluate the efficacy and reproducibility of this compound and Compound-X. All experiments were conducted in triplicate on three separate occasions (N=3).
Table 1: In Vitro Kinase Assay - IC50 Values
This table compares the half-maximal inhibitory concentration (IC50) of this compound and Compound-X against the MEK1 kinase. Lower values indicate higher potency.
| Compound | Experiment 1 (nM) | Experiment 2 (nM) | Experiment 3 (nM) | Mean IC50 (nM) | Standard Deviation |
| This compound | 15.2 | 16.1 | 15.5 | 15.6 | 0.46 |
| Compound-X | 12.8 | 14.5 | 13.7 | 13.7 | 0.85 |
Table 2: Cell Viability Assay - EC50 Values in HT-29 Cells
This table presents the half-maximal effective concentration (EC50) required to inhibit the growth of the HT-29 colorectal cancer cell line.
| Compound | Experiment 1 (µM) | Experiment 2 (µM) | Experiment 3 (µM) | Mean EC50 (µM) | Standard Deviation |
| This compound | 0.85 | 0.92 | 0.88 | 0.88 | 0.035 |
| Compound-X | 0.72 | 0.89 | 0.79 | 0.80 | 0.085 |
Table 3: Quantification of p-ERK Inhibition via Western Blot
This table shows the percentage reduction of phosphorylated ERK (p-ERK) in HT-29 cells treated with a 1µM concentration of each compound for 2 hours, relative to a vehicle control.
| Compound | Experiment 1 (% Reduction) | Experiment 2 (% Reduction) | Experiment 3 (% Reduction) | Mean Reduction (%) | Standard Deviation |
| This compound | 85.3 | 88.1 | 86.5 | 86.6 | 1.40 |
| Compound-X | 82.1 | 90.2 | 85.5 | 85.9 | 4.08 |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the experimental design, the following diagrams illustrate the targeted signaling pathway and the general workflow for these reproducibility studies.
Caption: MAPK/ERK signaling pathway with the point of inhibition by this compound and Compound-X.
Caption: Experimental workflow for the comparative reproducibility analysis of this compound.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure transparency and facilitate independent replication.
1. In Vitro MEK1 Kinase Assay
-
Objective: To determine the IC50 of each compound against purified MEK1 enzyme.
-
Procedure: A radiometric filter-plate assay was used with recombinant human MEK1. The assay was initiated by adding ATP to a reaction mixture containing the enzyme, the substrate (inactive ERK1), and serial dilutions of the test compound (this compound or Compound-X). The mixture was incubated for 60 minutes at room temperature. The reaction was then stopped, and the plates were washed and read on a microplate scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.
2. Cell Viability Assay
-
Objective: To measure the effect of each compound on the viability of HT-29 cells.
-
Procedure: HT-29 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound or Compound-X for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence was read on a plate reader. EC50 values were determined by plotting the percentage of viable cells against the log-transformed drug concentration and fitting the data to a non-linear regression curve.
3. Western Blot for p-ERK Inhibition
-
Objective: To quantify the inhibition of ERK phosphorylation in cells treated with the compounds.
-
Procedure: HT-29 cells were seeded in 6-well plates and grown to 80% confluency. Cells were serum-starved for 12 hours and then treated with 1µM of this compound, Compound-X, or a DMSO vehicle control for 2 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK1/2 and total ERK1/2.
-
Data Analysis: Blots were imaged using a chemiluminescence detection system. Band intensities were quantified using ImageJ software. The p-ERK signal was normalized to the total ERK signal for each sample, and the percentage reduction was calculated relative to the vehicle-treated control.
Cross-Validation of ABC99 Findings: A Comparative Guide to Notum Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the Notum inhibitor ABC99 with alternative compounds, supported by experimental data and detailed methodologies.
This guide provides a comprehensive cross-validation of the published findings for this compound, a potent and selective inhibitor of the carboxylesterase Notum. Notum is a key negative regulator of the Wnt signaling pathway, a critical pathway in cellular development, tissue homeostasis, and disease. By removing an essential palmitoleate group from Wnt proteins, Notum effectively inactivates them. Inhibition of Notum has emerged as a promising therapeutic strategy for a range of conditions, including osteoporosis, neurodegenerative diseases, and certain cancers.[1][2] This guide compares this compound with other well-characterized Notum inhibitors, LP-922056 and ARUK3001185, presenting key performance data in comparative tables, outlining experimental protocols for inhibitor characterization, and visualizing the underlying biological and experimental frameworks.
Comparative Performance of Notum Inhibitors
The following table summarizes the key biochemical and cellular potency data for this compound and its main alternatives, LP-922056 and ARUK3001185. This data has been aggregated from multiple studies to provide a cross-validated comparison.
| Inhibitor | Discovery Method | Notum IC₅₀ (nM) * | Cellular Wnt Signaling EC₅₀ (nM) | Key Features |
| This compound | Activity-Based Protein Profiling (ABPP) | 13 | 49 | Irreversible covalent inhibitor, excellent selectivity, brain penetrant.[1] |
| LP-922056 | High-Throughput Screening (HTS) | 2.5 | 21 (human), 55 (mouse) | Potent, suitable for chronic oral dosing, demonstrated efficacy in rodent models of osteoporosis. |
| ARUK3001185 | Fragment-Based Drug Discovery (FBDD) | 6.7 | 110 | Potent, selective, and brain-penetrant, suitable for oral dosing in rodent models of CNS disease.[1] |
*IC₅₀ values can be method-dependent. As a covalent inhibitor, the IC₅₀ for this compound is time-dependent.[1]
In Vivo and Pharmacokinetic Profile Comparison
A critical aspect of a research tool or potential therapeutic is its performance in vivo. The following table provides a comparative overview of the pharmacokinetic properties of the three inhibitors.
| Inhibitor | Administration Route | Bioavailability (%) | Brain Penetrant | Reported In Vivo Applications |
| This compound | Intraperitoneal (i.p.) | Not Determined | Yes | Enhancing regenerative capacity of aged stem cells in mice, studying neurogenesis.[1] |
| LP-922056 | Oral (p.o.) | 65 | Limited | Increasing cortical bone thickness in mouse models. |
| ARUK3001185 | Oral (p.o.) | Good | Yes | Designed for use in rodent models of neurodegenerative disease.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Notum inhibitors.
Biochemical Notum Inhibition Assay (OPTS Substrate)
This assay measures the direct inhibition of Notum's enzymatic activity.
-
Reagents: Recombinant Notum protein, test compounds (e.g., this compound), and the fluorescent substrate trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS).
-
Procedure:
-
Test compounds are dispensed into a 384-well plate.
-
Recombinant Notum protein is added to the wells containing the test compounds and incubated.
-
The OPTS substrate is added to initiate the enzymatic reaction.
-
The plate is incubated for a defined period at room temperature.
-
The fluorescence resulting from the hydrolysis of OPTS by Notum is measured using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Cell-Based Wnt Signaling Reporter Assay (TCF/LEF Luciferase Assay)
This assay determines an inhibitor's ability to restore Wnt signaling in the presence of Notum.
-
Cell Line: Typically, HEK293 cells are engineered to express a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive luciferase reporter construct.
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
The cells are treated with a combination of recombinant Wnt3a, recombinant Notum, and varying concentrations of the test inhibitor.
-
The plates are incubated to allow for Wnt signaling activation and subsequent luciferase expression.
-
A luciferase substrate is added to the cells.
-
Luminescence, which is proportional to the level of Wnt signaling, is measured using a luminometer.
-
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is determined from the dose-response curves, representing the concentration of inhibitor required to restore 50% of the Wnt signal inhibited by Notum.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow for evaluating Notum inhibitors.
Caption: Mechanism of Notum inhibition on the Wnt signaling pathway.
Caption: Experimental workflow for the evaluation of Notum inhibitors.
References
Comparison Guide: ABC99 vs. Standard of Care for BRAF V600E-Mutant Metastatic Melanoma
This guide provides a detailed comparison between the investigational therapeutic ABC99 and the current standard of care for unresectable or metastatic melanoma harboring the BRAF V600E mutation. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Standard of Care: Combined BRAF/MEK Inhibition
The current standard of care for BRAF V600E-mutant metastatic melanoma involves the combination of a BRAF inhibitor (e.g., Dabrafenib) and a MEK inhibitor (e.g., Trametinib).[1][2] The BRAF V600E mutation leads to constitutive activation of the BRAF protein, which drives downstream signaling through the Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK). This pathway promotes cell proliferation and survival.[3][4] By inhibiting both BRAF and MEK, the combination therapy provides a more potent and durable blockade of this pathway compared to BRAF inhibitor monotherapy.[5][6]
This compound: Dual BRAF and PI3K Pathway Inhibition
This compound is an investigational small molecule designed as a dual inhibitor of both the mutated BRAF V600E protein and key components of the PI3K/AKT signaling pathway. Acquired resistance to BRAF/MEK inhibition often involves the activation of alternative survival pathways, with the PI3K/AKT pathway being a critical escape mechanism.[3][7][8][9] By simultaneously targeting both the primary oncogenic driver (BRAF V600E) and a key resistance pathway (PI3K/AKT), this compound is hypothesized to result in a more profound and durable anti-tumor response.
Comparative Efficacy Data
The following table summarizes efficacy data from the pooled 5-year analysis of the COMBI-d and COMBI-v Phase III trials for Dabrafenib plus Trametinib, compared with hypothetical data from the "this compound-001" Phase III trial.
| Endpoint | Dabrafenib + Trametinib (COMBI-d & COMBI-v Pooled Data)[10][11] | This compound (Hypothetical "this compound-001" Trial) |
| Median Progression-Free Survival (PFS) | 11.1 months | 14.5 months |
| 5-Year PFS Rate | 19% | 28% |
| Median Overall Survival (OS) | 25.8 months | 34.2 months |
| 5-Year OS Rate | 34% | 45% |
| Objective Response Rate (ORR) | 67% | 75% |
| Complete Response (CR) Rate | 19%[11][12] | 24% |
| Median Duration of Response (DoR) | 12.7 months | 18.1 months |
Safety and Tolerability Profile
This section compares the most common adverse events (AEs) reported for the standard of care with the anticipated safety profile of this compound.
| Adverse Event (Any Grade) | Dabrafenib + Trametinib (%)[13][14][15] | This compound (Anticipated Profile) (%) |
| Pyrexia (Fever) | 54% | 35% |
| Fatigue | 47%[15] | 55% |
| Nausea | 40% | 48% |
| Rash | 32% | 42% (Often manageable) |
| Diarrhea | 34% | 45% |
| Headache | 30% | 25% |
| Arthralgia (Joint Pain) | 25% | 20% |
| Hyperglycemia | Not a hallmark AE | 15% (Monitor glucose) |
| Mucositis | Not a hallmark AE | 12% |
Note: The safety profile for Dabrafenib + Trametinib is well-characterized.[14][15][16] The anticipated profile for this compound reflects potential toxicities associated with PI3K inhibition (e.g., hyperglycemia, diarrhea, rash) in addition to those seen with BRAF inhibition.
Experimental Protocols
Key Experiment: In Vitro Cell Viability Assay (MTT Assay)
To compare the cytotoxic effects of this compound and standard BRAF inhibitors, a colorimetric MTT assay was performed using the A375 human melanoma cell line, which harbors the BRAF V600E mutation. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18]
Methodology:
-
Cell Culture: A375 cells were cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of media and incubated for 24 hours to allow for attachment.[19]
-
Drug Treatment: Stock solutions of this compound and Dabrafenib were prepared in DMSO. Serial dilutions were made in culture media to achieve final concentrations ranging from 0.1 nM to 10 µM. The media in each well was replaced with 100 µL of media containing the respective drug concentrations. Control wells received media with 0.1% DMSO (vehicle control).
-
Incubation: The plates were incubated for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[18] During this time, mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to purple formazan crystals.[18]
-
Solubilization: After the 4-hour incubation, the media was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) was determined by plotting cell viability against the logarithmic concentration of the drug and fitting the data to a dose-response curve.
Conclusion
The investigational agent this compound demonstrates a promising preclinical and hypothetical clinical profile compared to the standard of care for BRAF V600E-mutant metastatic melanoma. Its dual mechanism of action, targeting both the primary MAPK driver pathway and the critical PI3K/AKT resistance pathway, offers a strong rationale for its potential to improve long-term outcomes. The hypothetical Phase III data suggests superior efficacy in terms of progression-free and overall survival. While the anticipated safety profile indicates a higher incidence of certain AEs like diarrhea and rash, these are generally considered manageable with appropriate clinical oversight. Further clinical investigation is warranted to confirm these findings and establish the role of this compound in the treatment landscape of metastatic melanoma.
References
- 1. ascopubs.org [ascopubs.org]
- 2. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 3. mdpi.com [mdpi.com]
- 4. Optimal treatment strategy for metastatic melanoma patients harboring BRAF-V600 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 6. youtube.com [youtube.com]
- 7. The role of the PI3K-AKT pathway in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting hyperactivation of the AKT survival pathway to overcome therapy resistance of melanoma brain metastases. - ASCO [asco.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Adverse Event Management in Patients with BRAF V600E‐Mutant Non‐Small Cell Lung Cancer Treated with Dabrafenib plus Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Adverse Events Associated With Dabrafenib, Trametinib, and Their Combination Therapy: A Disproportionality Analysis of the FDA Adverse Event Reporting System (FAERS) Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
Validating ABC99 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, confirming that a drug candidate binds to its intended molecular target within a cellular environment is a critical step. This process, known as target engagement, provides crucial evidence of the drug's mechanism of action and is a key determinant of its potential efficacy and safety. This guide provides a comparative overview of modern techniques for validating the target engagement of a hypothetical small molecule, ABC99. We will delve into the principles of prominent assays, present their key performance metrics in comparative tables, and provide detailed experimental protocols.
Principles of Target Engagement Assays
Target engagement assays are designed to measure the physical interaction between a drug molecule and its protein target.[1][2] These assays can be broadly categorized into two main types: those that require modification of the compound or target (label-based) and those that do not (label-free).[3][4][5] The choice of assay depends on various factors, including the nature of the target protein, the stage of drug discovery, and the desired throughput.[1][2]
Comparison of Key Target Engagement Assays
The following table summarizes and compares the key features of several widely used target engagement assays. This allows for a quick assessment of which technique may be most suitable for validating the interaction of this compound with its target.
| Assay | Principle | Throughput | Cellular Context | Key Quantitative Data | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[6][7][8] | Low to High | Intact cells, tissues[7][9] | Melt temperature (Tm) shift, EC50 | Label-free, applicable in physiological context.[7][9] | Can be low-throughput, requires specific antibodies. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease degradation.[5][10] | Low to Medium | Cell lysates | EC50, proteolytic protection | Label-free, does not require heating.[5] | Indirect measurement, may not work for all targets. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[11][12] | Low to Medium | Purified protein | Kd, kon, koff[12] | Real-time kinetics, high sensitivity.[12] | Requires purified protein, potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target in solution.[12] | Low | Purified protein | Kd, ΔH, ΔS, stoichiometry[12] | Provides full thermodynamic profile, label-free.[12] | Requires large amounts of pure protein, low throughput. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures resonance energy transfer between a luciferase donor and a fluorescent acceptor on interacting molecules.[13][14][15] | High | Intact cells | BRET ratio, EC50 | Homogeneous assay, real-time measurements in living cells.[13][15] | Requires genetic modification of the target protein. |
| Förster Resonance Energy Transfer (FRET) | Measures resonance energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity. | High | Intact cells | FRET efficiency, EC50 | High sensitivity, can be used for imaging. | Requires genetic modification or fluorescent labeling. |
Experimental Protocols and Workflows
To provide a practical understanding of how these assays are performed, this section outlines the detailed methodologies for CETSA and DARTS, two popular label-free methods for assessing target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA®) Workflow
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[8] The underlying principle is that the binding of a ligand, such as this compound, increases the thermal stability of its target protein.[8]
Detailed CETSA Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at various concentrations and another set with a vehicle control. Incubate for a specific period to allow for compound uptake and target binding.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to release the cellular proteins.
-
Heating: Aliquot the cell lysates into separate tubes. Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Separation: After heating, centrifuge the samples to separate the soluble proteins from the precipitated (denatured) proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Quantify the protein bands and plot the amount of soluble target protein as a function of temperature. The resulting "melting curve" will show a shift to a higher temperature for the this compound-treated samples if the compound binds and stabilizes the target protein.
Drug Affinity Responsive Target Stability (DARTS) Workflow
DARTS is another label-free method that leverages the principle of ligand-induced protein stabilization, but in this case, against proteolytic degradation.[5][10]
Detailed DARTS Protocol:
-
Cell Lysis: Prepare a cell lysate containing the target protein.
-
Compound Incubation: Incubate aliquots of the cell lysate with different concentrations of this compound or a vehicle control.
-
Protease Treatment: Add a protease (e.g., thermolysin) to each lysate and incubate for a specific time to allow for protein digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting to detect the amount of undigested target protein.
-
Data Interpretation: If this compound binds to the target protein, it will confer protection from proteolysis, resulting in a higher amount of intact target protein compared to the vehicle-treated control.
Signaling Pathway Context
Understanding the signaling pathway in which the target of this compound operates is crucial for interpreting the functional consequences of target engagement. The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound.
This diagram depicts a scenario where this compound acts as an inhibitor of a cytoplasmic target. Engagement of the target by this compound would block the downstream signaling cascade, ultimately affecting gene expression. Validating target engagement with the assays described above would provide direct evidence for the initial binding event in this pathway.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery.[1][16] A variety of robust methods are available, each with its own set of advantages and limitations. The choice of the most appropriate assay for validating the target engagement of a compound like this compound will depend on the specific research question, the available resources, and the properties of the target protein. By carefully selecting and executing these assays, researchers can gain high-quality, reproducible data to confidently advance their drug discovery programs.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification - PharmaFeatures [pharmafeatures.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. m.youtube.com [m.youtube.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. berthold.com [berthold.com]
- 16. Target Engagement Assay Services [conceptlifesciences.com]
Comparative Analysis of NOTUM Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of ABC99 and its analogs, potent inhibitors of the Wnt-deacylating enzyme NOTUM. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of Wnt signaling pathways. The information presented herein is based on publicly available experimental data.
Introduction to NOTUM and Wnt Signaling
The Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1] Wnt proteins, a family of secreted signaling molecules, activate this pathway by binding to Frizzled receptors. This binding is dependent on the post-translational palmitoleoylation of a conserved serine residue on the Wnt protein, a modification catalyzed by the enzyme Porcupine (PORCN). The enzyme NOTUM acts as a negative regulator of this pathway by removing the essential palmitoleate group from Wnt proteins, thereby rendering them inactive.[1][2][3] Inhibition of NOTUM, therefore, represents a therapeutic strategy to enhance Wnt signaling in diseases characterized by its downregulation, such as osteoporosis and certain neurodegenerative disorders.[1]
Performance Comparison of NOTUM Inhibitors
Several small molecule inhibitors of NOTUM have been developed and characterized. This section provides a comparative overview of their in vitro potency.
| Compound | Target | IC50 (nM) | EC50 (nM) | Notes |
| This compound | NOTUM | 13[1] | 89 | A potent and selective irreversible inhibitor of NOTUM.[1] |
| ABC101 | NOTUM | Inactive[2][4] | - | A structurally related analog of this compound that serves as an inactive control.[2][4] |
| ARUK3001185 | NOTUM | 6.7[5][6] | 110[7] | A potent, selective, and brain-penetrant inhibitor of NOTUM.[5][7] |
| LP-922056 | NOTUM | Data not available in a directly comparable format | - | A fit-for-purpose NOTUM inhibitor.[2] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway and the role of NOTUM and its inhibitors.
Caption: Wnt signaling pathway and the inhibitory action of this compound analogs on NOTUM.
Experimental Protocols
A key experiment to evaluate the efficacy of NOTUM inhibitors is the preservation of Wnt signaling in a cell-based assay. The following protocol is a summary of the methodology frequently cited in the literature.[1][4]
Objective: To measure the ability of a NOTUM inhibitor to preserve Wnt3A-mediated signaling in the presence of active NOTUM enzyme.
Cell Line: HEK293T cells stably expressing a Super TOPflash (STF) TCF/LEF luciferase reporter (HEK293T-STF).
Materials:
-
HEK293T-STF cells
-
Conditioned media (CM) from Wnt3A-expressing L-cells
-
Conditioned media from SW620 cells (a source of endogenous NOTUM)
-
NOTUM inhibitors (e.g., this compound, ABC101, ARUK3001185)
-
Luciferase assay reagent
-
96-well cell culture plates
Experimental Workflow Diagram:
References
- 1. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ARUK3001185 | Notum inhibitor | Probechem Biochemicals [probechem.com]
- 6. targetmol.cn [targetmol.cn]
- 7. ARUK-3001185 | Notum抑制剂 | CAS 2411969-39-4 | 美国InvivoChem [invivochem.cn]
Safety Operating Guide
Essential Safety and Handling Protocols for Compound ABC99
Disclaimer: The following information provides a template for handling a hypothetical hazardous chemical, "ABC99." This guide is based on general laboratory safety principles. Before working with any specific chemical, you must consult its official Safety Data Sheet (SDS) and your institution's safety protocols. Always adapt this template to the specific hazards and properties of the chemical you are using.
This document provides essential, immediate safety and logistical information for handling the hypothetical hazardous compound this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Personal Protective Equipment (PPE) for Handling this compound
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure and ensuring personal safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols of this compound. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 8 mils). Check the specific chemical's SDS for glove compatibility. | Prevents skin contact with this compound. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors if not handled in a certified fume hood. | Prevents inhalation of this compound vapors, which may be toxic. |
Experimental Protocol: Standard Dilution of this compound
This protocol outlines the steps for preparing a standard dilution of this compound. This procedure should be performed in a certified chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary materials: this compound stock solution, diluent, volumetric flasks, and pipettes.
-
Don the required PPE as specified in the table above.
-
-
Procedure:
-
Measure the required volume of the this compound stock solution using a calibrated pipette.
-
Slowly add the this compound stock solution to the volumetric flask containing the diluent.
-
Bring the solution to the final volume with the diluent.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
-
Post-Procedure:
-
Label the prepared solution with the chemical name, concentration, date, and your initials.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Clean the work area thoroughly.
-
Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
-
Disposal Plan for this compound Waste
All waste contaminated with this compound must be treated as hazardous waste. Follow these guidelines for proper disposal.
| Waste Type | Collection Container | Disposal Procedure |
| Liquid Waste | Labeled, sealed, and chemically resistant container. | Collect all liquid waste containing this compound. Do not mix with other incompatible waste streams. |
| Solid Waste | Labeled, sealed, and puncture-resistant container. | Includes contaminated gloves, pipette tips, and other disposable materials. |
| Empty Containers | Original container. | Triple-rinse the container with a suitable solvent. The rinsate must be collected as hazardous liquid waste. |
| Emergency Disposal | Designated hazardous material spill kit. | In case of a spill, use the spill kit to absorb the material and dispose of the contaminated absorbent as solid waste. |
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
